Flector Patch
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H25Cl2NO3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[2-[(2,6-dichlorophenyl)methyl]phenyl]acetic acid;2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C15H12Cl2O2.C6H13NO/c16-13-6-3-7-14(17)12(13)8-10-4-1-2-5-11(10)9-15(18)19;8-6-5-7-3-1-2-4-7/h1-7H,8-9H2,(H,18,19);8H,1-6H2 |
InChI Key |
FLPYWBNRVVPSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC2=C(C=CC=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Diclofenac Epolamine
Cyclooxygenase Enzyme Inhibition
Diclofenac's therapeutic effects are largely attributed to its inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (B1171923). pallipedia.orgcreative-diagnostics.com
Differential Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Isoforms
There are two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal mucosa and aid in platelet aggregation. medcentral.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli. mdpi.com
Diclofenac (B195802) inhibits both COX-1 and COX-2 isoforms. europa.euresearchgate.net However, it is considered to be partially selective for COX-2. wikipedia.org The reported selectivity for COX-2 over COX-1 varies in the literature. wikipedia.org This preferential inhibition of COX-2 is a key aspect of its action, as COX-2 is primarily responsible for the production of prostaglandins at sites of inflammation. scielo.br
Table 1: Comparison of COX-1 and COX-2 Isoforms
| Feature | Cyclooxygenase-1 (COX-1) | Cyclooxygenase-2 (COX-2) |
|---|---|---|
| Expression | Constitutive (present in most tissues) medcentral.com | Inducible (upregulated by inflammatory stimuli) mdpi.com |
| Primary Function | Cytoprotection of GI mucosa, platelet aggregation medcentral.com | Mediates inflammation, pain, and fever scielo.br |
| Inhibition by Diclofenac | Yes europa.eu | Yes, with some selectivity researchgate.netwikipedia.org |
Impact on Prostaglandin (B15479496) Synthesis Pathways (e.g., PGE2, PGD2, PGF2, PGI2, TXA2)
By inhibiting the COX enzymes, diclofenac effectively reduces the synthesis of various prostaglandins, which are key mediators of the inflammatory response. patsnap.comnih.gov These include:
Prostaglandin E2 (PGE2): A primary mediator of inflammation and pain. drugbank.comnih.gov Diclofenac is a potent inhibitor of PGE2 production. researchgate.net
Prostaglandin D2 (PGD2): Involved in allergic inflammation and vasodilation. drugbank.comsemanticscholar.org
Prostaglandin F2α (PGF2α): Plays a role in uterine contraction and bronchoconstriction. semanticscholar.orgscielo.br
Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation. nih.govnih.gov Inhibition of PGI2, particularly through COX-2, can have cardiovascular implications. nih.govnih.gov
Thromboxane (B8750289) A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation, primarily synthesized via COX-1. semanticscholar.orgnih.gov
The reduction in the levels of these prostaglandins at the site of inflammation contributes to diclofenac's analgesic and anti-inflammatory effects. fda.gov
Table 2: Key Prostaglandins and Their Functions
| Prostaglandin | Primary Functions |
|---|---|
| PGE2 | Inflammation, pain, fever drugbank.comnih.gov |
| PGD2 | Allergic inflammation, vasodilation drugbank.comsemanticscholar.org |
| PGF2α | Uterine contraction, bronchoconstriction semanticscholar.orgscielo.br |
| PGI2 | Vasodilation, inhibition of platelet aggregation nih.govnih.gov |
| TXA2 | Vasoconstriction, promotion of platelet aggregation semanticscholar.orgnih.gov |
Specificity for Prostaglandin-Endoperoxide Synthase-2 (PGES-2)
The primary target in the inhibition of prostaglandin synthesis appears to be the transiently expressed prostaglandin-endoperoxide synthase-2 (PGES-2), also known as cyclooxygenase-2 (COX-2). wikipedia.org This indicates that diclofenac's action is particularly focused on the enzyme isoform that is upregulated during inflammation.
Mechanisms Beyond Cyclooxygenase Inhibition
Lipoxygenase Pathway Modulation and Leukotriene Formation
Some evidence indicates that diclofenac may also inhibit the lipoxygenase pathways. wikipedia.org This would lead to a reduction in the formation of leukotrienes, which are also pro-inflammatory autacoids. wikipedia.org However, it is suggested that this effect might not be due to direct inhibition of the lipoxygenase enzyme itself. medcentral.com Instead, diclofenac may reduce the availability of the substrate, arachidonic acid, for the lipoxygenase pathway by promoting its reincorporation into triglycerides. nih.gov
Phospholipase A2 Inhibition
There is also evidence to suggest that diclofenac may inhibit phospholipase A2. wikipedia.orgresearchgate.net Phospholipase A2 is the enzyme responsible for releasing arachidonic acid from the cell membrane, which is the initial step in the synthesis of both prostaglandins and leukotrienes. semanticscholar.org Inhibition of phospholipase A2 would therefore represent an upstream mechanism of action, reducing the availability of the precursor for all subsequent inflammatory mediators in this cascade. tandfonline.com The binding of diclofenac to phospholipase A2 has been demonstrated, and this additional action may contribute to its high potency. researchgate.netresearchgate.net
Thromboxane-Prostanoid Receptor Interactions
Beyond its effects on prostaglandin synthesis, diclofenac has been shown to directly interact with prostanoid receptors. Specifically, research has identified it as a competitive antagonist of the thromboxane-prostanoid (TP) receptor. researchgate.netnih.govnih.gov This is a distinct pharmacological action not shared by many other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Studies have demonstrated that diclofenac can concentration-dependently inhibit functional responses mediated by TP receptor agonists in various tissues, including airway and vascular smooth muscle preparations. nih.gov This antagonistic activity was also observed in human platelets, where diclofenac inhibited aggregation induced by TP receptor activation. nih.gov This direct receptor antagonism represents an additional mechanism by which diclofenac can modulate signaling pathways involved in inflammation and vasoconstriction, independent of its COX-inhibiting activity. nih.gov
Table 1: Research Findings on Diclofenac's Interaction with Thromboxane-Prostanoid (TP) Receptors
| Finding | Tissue/Model Studied | Implication | Source |
| Competitive Antagonism | Isolated airway & vascular smooth muscle (guinea pig, rat) | Inhibits contraction responses to TP receptor agonists. | nih.gov |
| Inhibition of Aggregation | Human platelets | Blocks platelet aggregation mediated by TP receptors. | nih.gov |
| Receptor Binding Confirmation | HEK293 cells | Confirms direct binding and competitive antagonism at the receptor level. | nih.gov |
| Selective Action | Compared to other NSAIDs | This TP receptor antagonism is not a universal feature of all NSAIDs. | nih.gov |
Modulation of Arachidonic Acid Dynamics (Release and Uptake)
Diclofenac's influence on the inflammatory cascade also includes the modulation of arachidonic acid (AA) dynamics. ncats.ioresearchgate.netnih.gov While its principal action is to block the conversion of AA to prostaglandins via COX enzymes, evidence suggests that diclofenac can also affect the availability of AA itself by altering its release and uptake by cells. researchgate.netnih.gov By influencing the cellular handling of arachidonic acid, diclofenac can further limit the substrate available for pro-inflammatory lipid mediator synthesis, not only through the COX pathway but potentially through other enzymatic pathways like the lipoxygenase pathway as well. researchgate.netwikipedia.org
Advanced Molecular Target Interactions
Diclofenac's analgesic and anti-inflammatory profile is enhanced by its activity at several other molecular targets, contributing to a multimodal mechanism of action. researchgate.netnih.gov
Activation of Nitric Oxide–cGMP Antinociceptive Signaling
Diclofenac has been shown to possess peripheral analgesic effects that involve the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-potassium (K+) channel pathway. researchgate.netnih.govnih.govnih.gov This mechanism is distinct from its COX-inhibiting action. Research indicates that the antinociceptive (pain-blocking) effect of diclofenac can be reversed by inhibitors of NO synthase and soluble guanylyl cyclase, the enzyme responsible for cGMP production. nih.govfrontiersin.org The pathway culminates in the opening of ATP-sensitive potassium channels, which leads to neuronal hyperpolarization and a reduced pain signal transmission. nih.govnih.gov This suggests that part of diclofenac's efficacy in pain relief stems from its ability to engage this central and peripheral antinociceptive signaling cascade. nih.govresearchgate.net
Table 2: Components of the Diclofenac-Activated NO-cGMP Antinociceptive Pathway
| Component | Role in Pathway | Effect of Diclofenac | Source |
| Nitric Oxide (NO) Synthase | Produces NO | Activated by diclofenac | nih.gov |
| Soluble Guanylyl Cyclase | Synthesizes cGMP in response to NO | Activated downstream of NO | nih.gov |
| Cyclic GMP (cGMP) | Second messenger | Levels increase | nih.gov |
| ATP-Sensitive K+ Channels | Ion channels in neuronal membranes | Opened by increased cGMP | nih.govnih.gov |
| Result | Neuronal hyperpolarization | Reduces nociceptive signaling (analgesia) | nih.govnih.gov |
Inhibition of Substance P and Related Neuropeptides
Diclofenac has demonstrated the ability to reduce levels of Substance P, a key neuropeptide involved in pain transmission and neurogenic inflammation. ncats.ioresearchgate.netnih.gov Studies have shown that treatment with diclofenac can significantly decrease the elevated concentrations of Substance P found in the synovial fluid of patients with inflammatory conditions like rheumatoid arthritis. nih.govnih.govspringermedizin.de By inhibiting Substance P, diclofenac can interfere with pain signaling at the level of the nervous system and reduce the inflammatory response driven by neuropeptides. nih.govdrugs.com
Interaction with Peroxisome Proliferator Activated Receptor Gamma (PPARγ)
Further research has revealed a complex interaction between diclofenac and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism. researchgate.netnih.govnih.gov Diclofenac binds to PPARγ at concentrations that are clinically relevant. capes.gov.brnih.gov However, it acts as a partial agonist/antagonist. capes.gov.brnih.govresearchgate.net While it can bind to the receptor, it induces only a weak activation compared to full agonists. nih.govcapes.gov.br Furthermore, diclofenac can antagonize the activation of PPARγ by more potent agonists. capes.gov.brnih.gov This modulation of the PPARγ signaling pathway represents another non-COX mechanism through which diclofenac may exert its anti-inflammatory effects. nih.govresearchgate.net
Table 3: Diclofenac Interaction with Peroxisome Proliferator Activated Receptor Gamma (PPARγ)
| Parameter | Finding | Concentration/Value | Source |
| Binding Affinity (Ki) | Binds to PPARγ at therapeutic concentrations. | ~700 nM | capes.gov.brnih.gov |
| Functional Activity | Acts as a partial agonist. | Induces ~15% activation vs. full agonist. | nih.gov |
| Antagonistic Effect | Antagonizes trans-activation by full agonists (e.g., rosiglitazone). | Observed at micromolar concentrations. | capes.gov.brnih.gov |
| Physiological Relevance | Decreased PPARγ-mediated adipocyte differentiation. | 60% decrease. | capes.gov.brnih.gov |
Blockage of Acid-Sensing Ion Channels
Diclofenac's analgesic properties are also linked to its ability to block acid-sensing ion channels (ASICs). ncats.ioresearchgate.netnih.gov ASICs are proton-gated cation channels on nociceptors (pain-sensing neurons) that are activated by the low pH characteristic of inflamed or ischemic tissues. nih.govnih.gov By blocking these channels, diclofenac can directly reduce the pain signals generated by tissue acidosis. nih.gov Research has shown that diclofenac inhibits ASIC3-containing channels with a notable potency. nih.gov In addition to direct inhibition, NSAIDs like diclofenac may also prevent the inflammation-induced increase in the expression of ASICs in sensory neurons, further contributing to their analgesic effect. nih.govnih.gov
Table 4: Diclofenac Blockade of Acid-Sensing Ion Channels (ASICs)
| Channel Type | Inhibitory Concentration (IC50) | Significance | Source |
| ASIC3-containing channels | 92 μM | Direct inhibition of proton-gated currents in nociceptors. | nih.gov |
| General ASICs | Not specified | Prevents inflammation-induced upregulation of channel expression. | nih.gov |
Compound Reference Table
Influence on Interleukin-6 Production
Diclofenac has been shown to alter the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. researchgate.netnih.gov In vitro studies using human articular chondrocytes have demonstrated that diclofenac, at therapeutic concentrations, significantly decreases both spontaneous and IL-1β-stimulated IL-6 production. clinexprheumatol.org This inhibitory effect on IL-6 is a component of its anti-inflammatory action. clinexprheumatol.org The reduction of pro-inflammatory biomarkers, including IL-6, is a recognized mechanism by which topical diclofenac may alleviate pain and inflammation in conditions like osteoarthritis. nih.govresearchgate.net Research has also indicated that treatment with diclofenac sodium can lead to a significant decrease in the synovial fluid levels of inflammatory cytokines such as IL-6. springermedizin.de
Inhibition of N-Methyl-D-Aspartate (NMDA) Receptor Hyperalgesia
Beyond its well-established cyclooxygenase (COX) inhibition, diclofenac's pharmacologic activity includes the inhibition of N-methyl-D-aspartate (NMDA) receptor hyperalgesia. researchgate.netnih.govncats.iolookchem.com Persistent activation of NMDA receptors is linked to hyperalgesia and allodynia, which are characteristic features of neuropathic pain. europeanreview.org Diclofenac's ability to counteract this process suggests a mechanism of action that extends to the central nervous system, contributing to its analgesic effects. europeanreview.org
Computational Pharmacodynamics and Molecular Docking Studies
In Silico Modeling for Target Identification
Computational methods, specifically in silico molecular docking, have become powerful tools for identifying and characterizing the molecular targets of diclofenac. jneonatalsurg.comresearchgate.net These techniques predict the binding affinities and interaction mechanisms between diclofenac and its biological targets, providing insights into its inhibitory potential. jneonatalsurg.com Through such modeling, studies have aimed to identify key targets of diclofenac related to tumor metabolism, cell survival, and chemoresistance. researchgate.netnih.gov This approach has been instrumental in exploring diclofenac's interactions with a variety of proteins beyond its traditional COX targets. researchgate.netmdpi.com For instance, in silico analysis has been used to investigate the inhibitory potential of diclofenac on enzymes like succinate (B1194679) dehydrogenase (SDH), a crucial component of cellular energy metabolism. jneonatalsurg.comjneonatalsurg.com
Analysis of Noncovalent Binding Interactions (Ionic, Hydrophobic, Hydrogen Bonds, Van der Waals)
The interaction of diclofenac with its molecular targets is stabilized by a variety of noncovalent forces. researchgate.netnih.gov Molecular docking studies have revealed that these interactions include ionic bonds, hydrophobic interactions, hydrogen bonds, and van der Waals forces. jneonatalsurg.comresearchgate.netnih.govacs.org
Hydrogen Bonds: Hydrogen bonds are crucial for stabilizing diclofenac within the active sites of enzymes. For example, in its interaction with succinate dehydrogenase (SDH), the oxygen atom of diclofenac's carboxyl group forms a hydrogen bond with the amine group of a lysine (B10760008) residue. jneonatalsurg.com Similarly, when binding to COX-2, diclofenac can form hydrogen bonds with residues like Arg120, Val523, and Tyr355. bionaturajournal.com A unique inverted binding mode in COX-2 shows diclofenac's carboxylate group forming hydrogen bonds with Ser-530 and Tyr-385. acs.org
Hydrophobic Interactions: These interactions, including alkyl and pi-alkyl interactions, play a significant role in the binding of diclofenac. jneonatalsurg.com In the diclofenac-SDH complex, residues such as ASN495, GLN569, TYR543, LEU549, LEU499, ALA502, LEU546, and LYS547 contribute to stability through hydrophobic contacts. jneonatalsurg.com
Van der Waals Forces: These weak, non-covalent contacts further support the binding and proper orientation of diclofenac within the active site of its target enzymes. jneonatalsurg.com
Ionic Interactions: The noncovalent binding of diclofenac to its targets also involves ionic interactions. researchgate.netnih.gov
These noncovalent interactions are fundamental to the drug's ability to bind to and inhibit its targets. researchgate.netnih.gov
Prediction of Interactions with Metabolic Targets (e.g., GLUT1, MCT4, LDH A, BCRP/ABCG2, HDM2/MDM2, MRP1)
In silico studies have predicted that diclofenac interacts with a range of metabolic targets, which may explain some of its broader biological effects, including its potential antineoplastic activity. researchgate.netnih.gov Docking analyses have shown prominent interactions with several key proteins involved in cancer cell metabolism and chemoresistance. researchgate.netnih.gov
These targets include:
Glucose Transporter 1 (GLUT1): Diclofenac has been found to decrease the expression of GLUT1. nih.govplos.org
Monocarboxylate Transporter 4 (MCT4): Research indicates that diclofenac can interact with MCT4. researchgate.net
Lactate (B86563) Dehydrogenase A (LDH A): Diclofenac has been shown to reduce the expression of LDHA. nih.govplos.org
ATP-binding cassette super-family G member 2 (BCRP/ABCG2): Diclofenac is known to have an inhibitory effect on this ABC transporter. researchgate.net
Human double minute 2 homolog (HDM2/MDM2): In silico models predict an interaction between diclofenac and HDM2/MDM2. researchgate.netnih.gov
Multidrug resistance-associated protein 1 (MRP1): Diclofenac has been identified as an inhibitor of this transporter. researchgate.net
The interaction with these targets suggests that diclofenac can modulate glucose metabolism and lactate transport, potentially impacting cell proliferation. nih.govplos.org
Structural Basis of Enzyme Inhibition and Ligand Binding
The structural basis for diclofenac's inhibition of enzymes like cyclooxygenase (COX) has been elucidated through crystallographic studies. acs.org Uniquely among many NSAIDs, diclofenac binds to the active site of COX-2 in an inverted orientation. acs.org In this conformation, its carboxylate group forms hydrogen bonds with Serine-530 and Tyrosine-385 at the apex of the active site. acs.org This is in contrast to many other carboxylic acid-containing NSAIDs that coordinate with Arginine-120. acs.org
The potency of diclofenac as a COX inhibitor is also influenced by its chemical structure. acs.org Substituents on the aniline (B41778) ring, such as methyl or chlorine groups in the ortho position, are critical for achieving potent inhibition. acs.org Molecular docking studies have calculated the binding energy of diclofenac with its targets, providing a quantitative measure of its binding affinity. For instance, the binding energy with succinate dehydrogenase (SDH) was found to be -8.18 kcal/mol, indicating a strong interaction. jneonatalsurg.comjneonatalsurg.com Similarly, its binding free energy with COX-2 has been calculated at approximately -8.08 kcal/mol. bionaturajournal.com These computational findings, combined with structural data, provide a detailed understanding of how diclofenac interacts with and inhibits its enzymatic targets. jneonatalsurg.comacs.org
Putative Secondary Mechanisms and Novel Pharmacological Pathways
While the primary mechanism of action for diclofenac, the active component in the Flector Patch, is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, extensive research has revealed a variety of other pharmacological activities that contribute to its therapeutic effects. nih.govdrugs.comfda.gov These multimodal mechanisms go beyond the inhibition of prostaglandin synthesis and involve several putative and emerging pathways that are key to its analgesic and anti-inflammatory properties. nih.gov Many of these mechanisms are still considered putative and are the subject of ongoing research to determine their clinical significance. nih.govnih.gov
Modulation of Nociceptive and Inflammatory Mediators:
Nitric Oxide-cGMP Pathway: Evidence suggests that diclofenac's peripheral analgesic effects may be partly due to the activation of the L-arginine-nitric oxide-cyclic guanosine monophosphate (cGMP) pathway. nih.govnih.govncats.io This action is thought to be mediated by the opening of ATP-sensitive potassium channels, which leads to a decrease in the excitability of peripheral pain receptors. nih.gov However, in specific cell types like cultured astrocytes, diclofenac has been shown to enhance nitric oxide production induced by proinflammatory cytokines through NF-kappaB signaling, which may contribute to cellular damage in certain contexts. researchgate.netnih.gov
Substance P and Interleukin-6: Diclofenac has been demonstrated to reduce levels of substance P, a key neuropeptide involved in nociception, in the synovial fluid of patients with rheumatoid arthritis. nih.govnih.gov It may also alter the production of interleukin-6 (IL-6), a proinflammatory cytokine. ncats.ionih.govtandfonline.com
Lipoxygenase Pathway and Arachidonic Acid: In addition to its effects on the COX pathway, diclofenac may affect the metabolism of arachidonic acid through other routes. nih.govncats.io Research indicates it can inhibit lipoxygenase enzymes, which are responsible for the production of leukotrienes, another class of inflammatory mediators. nih.govncats.iomdpi.com
Effects on Ion Channels and Receptors:
Ion Channel Blockade: A significant novel area of research is the effect of diclofenac on various ion channels, a mechanism not directly related to COX inhibition. nih.gov Studies have shown that diclofenac can modulate a wide array of channels, including voltage-gated sodium (Na+), calcium (Ca2+), and potassium (K+) channels, as well as ligand-gated K+ channels and acid-sensing ion channels (ASICs). ncats.iotandfonline.comnih.gov The analgesic effects on muscle pain, for example, may be mediated by its action on peripheral N-methyl-D-aspartate (NMDA) receptors. mdpi.com This modulation of ion channels could account for some of its therapeutic actions and side effects. nih.gov
Other Receptor Interactions: Diclofenac is also thought to interact with other receptors involved in pain and inflammation. nih.govncats.io These include the thromboxane-prostanoid receptor and the peroxisome proliferator-activated receptor gamma (PPAR-gamma). nih.govncats.iotandfonline.com
The following table summarizes the key putative secondary mechanisms of diclofenac.
| Mechanism/Pathway | Target | Observed Effect | Potential Consequence | References |
| Nitric Oxide (NO) Pathway | L-arginine-NO-cGMP pathway; ATP-sensitive potassium channels | Activation | Antinociception, down-regulation of peripheral pain receptors | nih.govnih.govncats.io |
| Neuropeptide Modulation | Substance P | Reduction in synovial fluid levels | Reduced nociceptive signaling | nih.govnih.govtandfonline.com |
| Cytokine Regulation | Interleukin-6 (IL-6) | Alteration of production | Modulation of inflammatory response | ncats.ionih.govtandfonline.com |
| Ion Channel Modulation | Voltage-gated Na+, K+, Ca2+ channels; Acid-Sensing Ion Channels (ASICs) | Blockade/Modulation | Reduced neuronal excitability, analgesia | ncats.iotandfonline.comnih.gov |
| Receptor Antagonism/Modulation | N-methyl-D-aspartate (NMDA) receptors | Inhibition of hyperalgesia | Peripheral analgesic effects | nih.govncats.iomdpi.com |
| Thromboxane-prostanoid receptor | Inhibition | Anti-inflammatory effects | nih.govncats.iotandfonline.com | |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Inhibition | Anti-inflammatory effects | nih.govncats.iotandfonline.com | |
| Lipid Mediator Pathways | Lipoxygenase enzymes | Inhibition | Decreased leukotriene synthesis | nih.govncats.iomdpi.com |
| Arachidonic Acid | Affects release and uptake | Modulation of inflammatory precursor availability | nih.govncats.io |
Further research is necessary to fully elucidate these complex mechanisms and confirm their translation into clinical benefits. nih.gov
Pharmacokinetics of Diclofenac Epolamine at the Mechanistic Level
Transdermal Absorption and Permeation Kinetics
The journey of diclofenac (B195802) from the patch to its target tissue is a multi-step process governed by the principles of diffusion and partitioning.
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the epidermis. tandfonline.com For diclofenac to be effective, it must first cross this layer. The process involves several key steps: the drug is released from the patch's formulation, partitions into the stratum corneum, and then diffuses through it into the viable epidermis. scielo.br
Diclofenac is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties. tandfonline.com This dual nature is crucial for its ability to traverse the different layers of the skin. tandfonline.com The lipophilic aspect allows it to penetrate the lipid-rich matrix of the stratum corneum, while its hydrophilic character facilitates movement through the more aqueous environments of the deeper epidermal and dermal layers. tandfonline.comnih.gov
The absorption of diclofenac epolamine from the Flector Patch primarily occurs through two main routes within the epidermis:
Transcellular Route: The drug diffuses through the cells of the stratum corneum. nih.gov
Intercellular Route: The drug moves through the lipid matrix between the cells of the stratum corneum. nih.gov
The intercellular route is considered the dominant pathway for the absorption of many topically applied drugs. nih.gov Additionally, a smaller amount of the drug may also pass through skin appendages like hair follicles and sweat ducts. tandfonline.com
Once diclofenac has penetrated the epidermis, it diffuses through the dermis and into the subcutaneous tissues where it can exert its anti-inflammatory effects. patsnap.com This movement is a passive process, driven by the concentration gradient between the different tissue layers. tandfonline.com
Studies have shown that after topical application, diclofenac can form a reservoir in the stratum corneum, epidermis, dermis, and subcutaneous fatty tissue. tandfonline.com This depot effect allows for a sustained release of the drug into the surrounding tissues. tandfonline.com The high protein-binding nature of diclofenac may contribute to its retention in the tissues underlying the application site. tandfonline.com
Research in pigs has provided direct evidence of diclofenac's absorption and penetration from the dermal patch to the underlying tissues. nih.gov These studies demonstrated successful dermal absorption into the skin, penetration into muscles located 2–3 cm beneath the skin's surface, and limited systemic bioavailability. nih.gov The absorption of diclofenac into the muscles beneath the patch was sustained and appeared to follow zero-order kinetics, with the skin acting as a depot. nih.gov
In vitro studies using models like the Franz diffusion cell are crucial for characterizing the permeation kinetics of transdermal drug delivery systems. ijpsjournal.com These studies measure key parameters such as permeation flux (the rate at which the drug crosses the skin) and lag time (the time it takes for the drug to start permeating through the skin). mdpi.com
One in vitro study comparing a diclofenac patch, gel, and solution found that the patch released the highest amount of the drug over 24 hours (54.6%). ingentaconnect.comresearchgate.net However, the gel formulation exhibited the highest flux and the shortest lag time. ingentaconnect.comresearchgate.net The polymer matrix in the patch resulted in a longer lag time (2.93 ± 0.07 h) compared to the gel (1.97 ± 0.02 h). ingentaconnect.com These findings suggest that while the patch provides a long-lasting, controlled release, other formulations may offer a faster onset of action. ingentaconnect.comresearchgate.net
The variability in diclofenac permeation has been noted in the literature, which may be influenced by factors such as the hydrophilicity and permeability of the compound and the pH of the skin. researchgate.netunimi.it
Table 1: In Vitro Permeation Parameters of Diclofenac Formulations
| Formulation | Drug Released at 24h (%) | Flux (μg/cm²/h) | Lag-Time (h) |
|---|---|---|---|
| Flector® Patch | 54.6 | Not specified in provided text | 2.93 ± 0.07 |
| Voltaren® Emulgel | 38.2 | 39.9 ± 0.9 | 1.97 ± 0.02 |
| Solution | 34.4 | 14.2 ± 0.1 | Not specified in provided text |
Data from an in vitro study using pig skin. ingentaconnect.comresearchgate.net
To overcome the barrier function of the stratum corneum, transdermal formulations like the this compound often include permeation enhancers. nih.gov These are chemical compounds that reversibly disrupt the lipid bilayer of the stratum corneum, interact with skin proteins, or modify the drug's partition coefficient to facilitate its passage. nih.gov
The this compound formulation contains several ingredients that can act as permeation enhancers, including propylene (B89431) glycol and butylene glycol. drugs.comlatamjpharm.org Ethanol and isopropyl alcohol are other examples of alcohols that have been shown to increase drug transport across the skin. uab.edu Some formulations have also explored the use of laurocapram (B1674564) and limonene (B3431351) as penetration enhancers for diclofenac epolamine patches. google.com
The epolamine salt form of diclofenac itself enhances the drug's solubility and skin permeability. patsnap.com This is because the epolamine salt can form ion pairs that have a greater ability to partition into the stratum corneum compared to other salts of diclofenac. researchgate.net
The temperature of the skin can significantly influence the rate of transdermal drug permeation. mdpi.com An increase in skin temperature can enhance the penetration of the active pharmaceutical ingredient. mdpi.com
Studies have shown that applying heat to diclofenac plasters can lead to a more rapid and substantial release of the drug, resulting in increased transdermal absorption. innovareacademics.in One study found that heat application on diclofenac plasters resulted in a 1.4-fold higher absorption amount compared to without heat. innovareacademics.in Another study investigating the effect of heat on diclofenac permeation found that in combination with chemical enhancers, heat synergistically increased skin permeation by up to 13-fold. nih.gov This increase was attributed to improvements in drug and enhancer partitioning into the stratum corneum. nih.gov
The permeation of diclofenac has been shown to be an endothermic and temperature-dependent process. farmaciajournal.com Increased temperatures lead to improved permeation, which is supported by a decrease in the activation energy required for the process. farmaciajournal.com
Influence of Transdermal Permeation Enhancers
Distribution and Tissue Compartmentalization
Following transdermal absorption, diclofenac epolamine distributes into the local tissues beneath the application site. A key advantage of the this compound is that it delivers the drug directly to the target area, leading to high local concentrations with minimal systemic exposure. patsnap.com
Studies in pigs have demonstrated that dermal patch application results in high concentrations of diclofenac in the treated skin and the immediate underlying muscle tissue. nih.govnih.gov In contrast, the distribution of diclofenac to other tissues beyond the application site is very limited. uq.edu.au Concentrations of diclofenac in the muscles directly beneath the patch were found to be similar to those in corresponding tissues after oral administration, while plasma levels were significantly lower. tandfonline.comnih.gov
The skin acts as a reservoir, leading to sustained absorption of diclofenac into the underlying muscles. nih.govresearchgate.net This is further supported by the apparent plasma half-life of diclofenac being 9-12 hours after patch application, compared to 1-2 hours after oral intake, which implies the presence of a tissue reservoir. nih.gov Diclofenac has a very high affinity for human serum albumin (>99%), which also contributes to its tissue distribution. fda.govfda.gov
Table 2: Peak Concentrations (Cmax) of Diclofenac After Dermal Patch vs. Oral Administration in Pigs
| Administration Route | Plasma Cmax (ng/mL) | Treated Muscle Cmax (ng/g) |
|---|---|---|
| Dermal Patch | 3.5 | 879 |
| Oral | 9640 | 1160 |
Data from a pharmacokinetic study in Yorkshire-Landrace pigs. nih.govnih.govresearchgate.net
Local Accumulation and Depot Formation in Skin and Underlying Tissues
Following the application of the diclofenac epolamine patch, the active ingredient penetrates the stratum corneum and accumulates in the underlying tissues, creating a local depot. tandfonline.com This reservoir effect allows for a sustained release of diclofenac into the surrounding area. tandfonline.com The skin acts as a storage site, with studies showing that diclofenac can be found in the epidermis, dermis, and subcutaneous fatty tissue for a prolonged period. tandfonline.com
In preclinical models, such as studies in Yorkshire-Landrace pigs, dermal application of a diclofenac epolamine patch led to elevated concentrations of diclofenac in the skin, which then served as a depot. nih.gov This sustained absorption into the underlying muscles appeared to follow zero-order kinetics. nih.gov Research has also indicated that formulations like microemulsions can enhance the transport of diclofenac epolamine through the skin and maintain this depot effect for up to 12 hours after removal. medchemexpress.com
Distribution Profile in Synovial Fluid and Joint Capsules
Diclofenac has the ability to diffuse into and out of the synovial fluid. fda.govdrugs.com This process is driven by the concentration gradient between the plasma and the synovial fluid. drugs.com When plasma levels are higher, diclofenac moves into the joint; as plasma levels decrease, the process reverses. drugs.com
While the direct correlation between this diffusion and the effectiveness of diclofenac is not fully established, it is known that diclofenac preferentially distributes to the synovial fluid over plasma. drugs.com This results in therapeutic concentrations within the target tissues. In individuals with rheumatoid arthritis, the protein binding of diclofenac in the synovial fluid is lower than in plasma. medcentral.com Following oral administration, diclofenac has been observed to persist in inflamed tissues for up to 12 hours, which may explain its extended duration of action despite a short plasma half-life. nih.gov
Comparative Systemic Exposure from Topical vs. Other Routes in Preclinical Models
A key characteristic of the this compound is its significantly lower systemic exposure compared to oral diclofenac. tandfonline.com Studies have consistently shown that the maximum plasma concentrations (Cmax) and the area under the curve (AUC), which represents total systemic exposure, are substantially lower with topical administration. tandfonline.com
In a preclinical study using Yorkshire-Landrace pigs, the peak systemic exposure (Cmax) of diclofenac after dermal patch application was 3.5 ng/mL, in stark contrast to 9640 ng/mL following oral administration. nih.gov However, the concentration of diclofenac in the muscles directly beneath the patch was comparable to that in the corresponding tissues after oral administration (Cmax values of 879 ng/mL and 1160 ng/mL, respectively). nih.gov This highlights the localized action of the patch with minimal systemic absorption. nih.gov The systemic exposure from the patch is estimated to be around 1% of that from oral intake. nih.gov
Comparative Systemic and Local Exposure of Diclofenac (Topical Patch vs. Oral) in a Preclinical Pig Model
| Parameter | Route of Administration | Concentration |
|---|---|---|
| Peak Systemic Exposure (Cmax) in Plasma | Topical Patch | 3.5 ng/mL |
| Oral | 9640 ng/mL | |
| Peak Concentration (Cmax) in Muscle Tissue Beneath Application Site | Topical Patch | 879 ng/mL |
| Oral | 1160 ng/mL |
Data sourced from a preclinical study in Yorkshire-Landrace pigs. nih.gov
Protein Binding Characteristics in Plasma
Diclofenac exhibits a very high affinity for human serum albumin, with protein binding exceeding 99%. fda.govwikipedia.orgdrugs.com This extensive binding primarily involves albumin. drugbank.com A small fraction of diclofenac also binds to lipoproteins. drugbank.com Due to this high degree of protein binding, elimination processes such as hepatic metabolism and urinary excretion are largely dependent on the concentration of the unbound, free drug in the plasma. scielo.br
Blood-Brain Barrier Permeability Studies
Diclofenac is one of the few nonsteroidal anti-inflammatory drugs (NSAIDs) capable of crossing the blood-brain barrier (BBB), which is attributed to its relatively high lipid solubility. wikipedia.org Once in the central nervous system (CNS), it is thought to exert its effects through the inhibition of COX-2 enzymes. wikipedia.org
However, the penetration is limited. drugbank.com Studies have shown that cerebrospinal fluid concentrations of diclofenac only reach about 8.22% of plasma concentrations. drugbank.com In vitro studies using various cell models have been conducted to further understand the transport properties of NSAIDs across the BBB. plos.org These studies suggest the involvement of transporter proteins in the movement of diclofenac across this barrier. plos.org Research has also explored novel delivery methods, such as loading monocytes with magnetic liposomes containing diclofenac, to enhance its accumulation in the brain. nih.gov
Metabolism and Excretion Pathways (Preclinical/In Vitro Focus)
Hepatic Metabolic Transformations (Phase I and Phase II Reactions)
The metabolism of diclofenac primarily occurs in the liver and involves both Phase I and Phase II reactions. wikipedia.orgscielo.br
Phase I Reactions: The main Phase I metabolic pathway for diclofenac is hydroxylation. biomedres.us This process is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, leading to the formation of the major metabolite, 4'-hydroxy-diclofenac. fda.govbiomedres.us This particular metabolite possesses very weak pharmacological activity. fda.gov Other minor metabolites, such as 5-hydroxy- and 3'-hydroxy-diclofenac, are formed through the action of CYP3A4. fda.gov
Phase II Reactions: Following oxidation, both diclofenac and its hydroxylated metabolites undergo Phase II conjugation reactions, which increase their water solubility to facilitate excretion. drugbank.com These reactions include glucuronidation and sulfation. fda.gov The acyl glucuronidation of diclofenac is mainly catalyzed by the enzyme UGT2B7. biomedres.us In vitro studies using human liver microsomes have confirmed that the metabolism of diclofenac is divided between acyl glucuronidation (catalyzed by UGT2B7) and phenyl hydroxylation (catalyzed by CYP2C9). biomedres.usbiomedres.us Studies on primary human hepatocytes have shown that diclofenac-acylglucuronide is the predominant metabolite detected upon repeated exposure. nih.gov
Key Enzymes and Metabolites in the Hepatic Metabolism of Diclofenac
| Metabolic Phase | Primary Enzyme | Resulting Metabolite | Pharmacological Activity |
|---|---|---|---|
| Phase I (Hydroxylation) | CYP2C9 | 4'-hydroxy-diclofenac | Very weak |
| Phase I (Hydroxylation) | CYP3A4 | 5-hydroxy- and 3'-hydroxy-diclofenac | Minor metabolites |
| Phase II (Glucuronidation) | UGT2B7 | Diclofenac acyl glucuronide | Inactive, water-soluble for excretion |
Data sourced from in vitro and preclinical studies. fda.govbiomedres.usbiomedres.usnih.gov
Enzymatic Degradation Mechanisms
The biotransformation of diclofenac, the active moiety in the this compound, is a complex process mediated by several key enzyme systems. The primary routes of metabolism involve oxidation (hydroxylation) and conjugation (glucuronidation). drugbank.comresearchgate.net The enzymatic degradation is crucial for converting the lipophilic diclofenac molecule into more water-soluble compounds that can be readily eliminated from the body.
The principal enzymes responsible for the oxidative metabolism of diclofenac belong to the cytochrome P450 (CYP) superfamily, located primarily in the liver. drugbank.commdpi.com Research has identified specific CYP isoenzymes that catalyze the hydroxylation of diclofenac at different positions on its aromatic rings.
Key Enzymes in Diclofenac Metabolism:
| Enzyme Family | Specific Enzyme | Primary Metabolic Reaction | Reference |
| Cytochrome P450 | CYP2C9 | Catalyzes the formation of the main metabolite, 4'-hydroxydiclofenac. | drugbank.comscielo.brscielo.org.za |
| Cytochrome P450 | CYP3A4 | Primarily responsible for the formation of 5-hydroxydiclofenac (B1228188). | drugbank.comresearchgate.netnih.gov |
| Cytochrome P450 | CYP2C8, CYP2C19 | Contribute to the formation of 5-hydroxydiclofenac and other minor hydroxylated metabolites. | scielo.org.za |
| Cytochrome P450 | CYP2C8 | Involved in the further hydroxylation of diclofenac acyl glucuronide. | drugbank.comresearchgate.net |
| UDP-Glucuronosyl-transferase | UGT2B7 | Catalyzes the direct conjugation of diclofenac's carboxylic acid group to form diclofenac acyl glucuronide. | drugbank.comresearchgate.netmdpi.com |
The 4'-hydroxylation of the dichlorophenyl ring, mediated by CYP2C9, is the most prominent oxidative pathway. scielo.br The 5-hydroxylation, mediated mainly by CYP3A4, also represents a significant, albeit lesser, metabolic route. drugbank.comnih.gov
In addition to the primary CYP enzymes, studies involving bacterial degradation have identified other enzyme types capable of breaking down the diclofenac structure. These include hydroxylating mono- and dioxygenases, as well as enzymes that cleave the aromatic rings, such as catechol 1,2-dioxygenase and peroxidase. mdpi.commdpi.com While not the primary mechanism in human metabolism, this research highlights the various enzymatic processes that can degrade the diclofenac molecule. mdpi.com
Pathways of Metabolite Formation and Elimination
Following administration of the this compound, diclofenac is absorbed and becomes available for systemic metabolism. The formation of metabolites occurs primarily through two major pathways: hydroxylation followed by conjugation, and direct glucuronidation. drugbank.comresearchgate.net
The initial step in the oxidative pathway is the formation of several hydroxylated metabolites. The major metabolite formed is 4'-hydroxydiclofenac, which retains weak anti-inflammatory activity. springermedizin.denih.gov Other phenolic metabolites, such as 3'-hydroxydiclofenac (B1210953) and 5-hydroxydiclofenac, are also formed in smaller quantities. scielo.brscielo.org.za
Once formed, these hydroxylated metabolites, along with the parent diclofenac molecule, undergo Phase II conjugation reactions. cambridge.org The most significant conjugation reaction is glucuronidation, where glucuronic acid is attached to the molecule. This process, catalyzed by UGT2B7, results in the formation of diclofenac acyl glucuronide from the parent drug and various glucuronide conjugates from the hydroxylated metabolites. drugbank.comcambridge.org These conjugation reactions render the metabolites highly water-soluble, facilitating their excretion.
The elimination of these metabolites is a critical step in the clearance of the drug. The body excretes these water-soluble conjugates through both renal and biliary pathways. fda.govnih.gov Approximately 65% of the administered dose is eliminated in the urine, while the remaining 35% is excreted in the bile. springermedizin.denih.gov The elimination half-life of diclofenac following the application of the this compound is approximately 12 hours, which is considerably longer than the 1.2-2 hour half-life observed after oral administration, suggesting a sustained release from the patch formulation. cambridge.orgfda.gov
Major Metabolites of Diclofenac and Their Elimination:
| Metabolite | Formation Pathway | Subsequent Conjugation | Primary Elimination Route | Reference |
| 4'-hydroxydiclofenac | Hydroxylation via CYP2C9 | Glucuronidation, Sulfation | Urinary and Biliary | scielo.brspringermedizin.denih.gov |
| 5-hydroxydiclofenac | Hydroxylation via CYP3A4 | Glucuronidation, Sulfation | Urinary and Biliary | scielo.org.zanih.govspringermedizin.de |
| 3'-hydroxydiclofenac | Hydroxylation via CYP2C9 | Glucuronidation, Sulfation | Urinary and Biliary | scielo.brspringermedizin.de |
| Diclofenac acyl glucuronide | Direct glucuronidation via UGT2B7 | N/A | Urinary and Biliary | drugbank.comspringermedizin.denih.gov |
This metabolic and elimination profile ensures that diclofenac and its byproducts are efficiently cleared from the systemic circulation.
Advanced Formulation Science and Drug Delivery Systems for Diclofenac Epolamine
Transdermal Patch Design and Release Profiles
The Flector Patch is a hydrogel patch composed of two primary layers: an outer backing layer of non-woven polyester (B1180765) felt and an inner adhesive layer containing 1.3% diclofenac (B195802) epolamine within a polymeric hydrogel. nih.gov A polypropylene (B1209903) film serves as a release liner, which is removed before application. nih.gov The design of such patches is centered on maintaining consistent drug delivery through the skin over an extended period.
The core of a transdermal patch is its matrix, which houses the active drug and controls its release. In matrix-dispersion systems, the drug is homogeneously dispersed within a hydrophilic or lipophilic polymer matrix. tijer.org The choice of polymers is critical as it dictates the patch's adhesive properties and the drug's release rate.
The viscous base of the diclofenac epolamine patch is made of hydrophilic polymers like gelatin, povidone, carmellose sodium, and sodium polyacrylate. uq.edu.au Other polymers commonly used in the formulation of diclofenac transdermal patches include polyvinylpyrrolidone (B124986) (PVP) and Eudragit E100, which act as adhesive polymers. amazonaws.com Hydroxypropyl methylcellulose (B11928114) (HPMC), ethyl cellulose (B213188), and polyvinyl alcohol are also widely employed due to their biocompatibility and ability to control drug release. deepscienceresearch.compharmatutor.org Acrylic-based polymers and polysiloxanes are also utilized, often in combination with soluble PVP, to form the adhesive matrix. google.com The selection and ratio of these polymers are adjusted to ensure adequate adhesion to the skin while allowing for painless removal. deepscienceresearch.com
| Polymer | Type | Function in Patch Formulation |
|---|---|---|
| Povidone (PVP) | Hydrophilic | Forms part of the viscous base, acts as an adhesive polymer and solubility enhancer. uq.edu.auamazonaws.comgoogle.com |
| Eudragit | Acrylic | Used as an adhesive polymer, can be formulated into nanoparticles. amazonaws.comijper.org |
| Hydroxypropyl methylcellulose (HPMC) | Cellulose Derivative | Controls drug release, used in matrix formation. tijer.orgdeepscienceresearch.com |
| Ethyl Cellulose (EC) | Cellulose Derivative | Used in combination with other polymers to form the drug matrix. amazonaws.compharmatutor.org |
| Sodium Polyacrylate | Hydrophilic | Component of the viscous hydrogel base. uq.edu.au |
| Carmellose Sodium | Cellulose Derivative | Component of the viscous hydrogel base. uq.edu.au |
The release of a drug from a transdermal patch is a complex process governed by several mathematical models that describe the kinetics involved. The goal is to achieve a controlled, predetermined rate of drug delivery into the systemic circulation. semanticscholar.org
Common kinetic models used to analyze drug release from transdermal systems include Zero Order, First Order, the Higuchi model, and the Korsmeyer-Peppas model. mdpi.comptfarm.pl
Zero-Order Kinetics: Describes a constant drug release rate over time, which is ideal for maintaining steady drug levels in the blood. mdpi.comptfarm.pl
First-Order Kinetics: Describes a release rate that is dependent on the concentration of the drug within the matrix. mdpi.comptfarm.pl
Higuchi Model: This model describes drug release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time. It is often applicable to matrix tablets and transdermal systems with low-solubility drugs. ptfarm.plslideshare.netnih.gov
Korsmeyer-Peppas Model: This is a more comprehensive model that describes drug release from a polymeric system. The release mechanism is characterized by the diffusion exponent 'n'. mdpi.comslideshare.net An 'n' value of approximately 0.45-0.5 suggests Fickian diffusion, while values between 0.5 and 0.89 indicate non-Fickian (anomalous) transport, involving both diffusion and polymer relaxation. mdpi.comptfarm.pl
Studies on diclofenac patches have shown that the release often follows non-Fickian diffusion, indicating that both drug diffusion and polymer chain relaxation control the release. deepscienceresearch.comnih.gov The specific release profile can be tailored by altering the polymer composition and the concentration of permeation enhancers. amazonaws.comijper.org
| Kinetic Model | Description | Applicability to Transdermal Patches |
|---|---|---|
| Zero Order | Drug release rate is constant and independent of drug concentration. ptfarm.pl | Ideal for systems designed to maintain constant plasma levels. ptfarm.pl |
| First Order | Drug release rate is proportional to the drug concentration remaining in the matrix. ptfarm.pl | Describes concentration-dependent release. mdpi.com |
| Higuchi Model | Release is proportional to the square root of time, based on Fickian diffusion from an insoluble matrix. ptfarm.plslideshare.net | Commonly used for matrix-type patches. nih.govfarmaciajournal.com |
| Korsmeyer-Peppas | Relates drug release to time and a release exponent (n) that characterizes the mechanism (e.g., Fickian vs. non-Fickian). mdpi.comptfarm.pl | Provides insight into the transport mechanism, whether it's diffusion-controlled, swelling-controlled, or a combination. mdpi.comfarmaciajournal.com |
In vitro dissolution testing is essential for quality control and for predicting the in vivo performance of transdermal patches. These tests measure the rate at which the active drug is released from the patch into a dissolution medium.
Several United States Pharmacopeia (USP) apparatuses are recognized for testing transdermal patches, including Apparatus 5 (Paddle over Disk), Apparatus 6 (Rotating Cylinder), and Apparatus 7 (Reciprocating Holder). uspnf.comnih.gov The Paddle over Disk method (Apparatus 5) is frequently used due to its simplicity and applicability to various patch types. uspnf.comlabhut.com In this method, the patch is fixed onto a disk at the bottom of the dissolution vessel, and a paddle provides agitation. uspnf.com
Another common method involves the use of a Franz diffusion cell. semanticscholar.orgijptjournal.comajprd.com This apparatus consists of a donor and a receptor compartment separated by a membrane (either synthetic or excised animal skin). semanticscholar.orgajprd.com The patch is placed on the membrane in the donor compartment, and the receptor compartment is filled with a buffer solution (e.g., phosphate (B84403) buffer pH 7.4) maintained at a physiological temperature (e.g., 32°C or 37°C). amazonaws.comsemanticscholar.org Samples are withdrawn from the receptor compartment at set intervals and analyzed to determine the amount of drug that has permeated through the membrane. ijptjournal.com
| Testing Apparatus | Description | Typical Conditions for Diclofenac Patch |
|---|---|---|
| USP Apparatus 5 (Paddle over Disk) | A standard paddle stirrer rotates over a disk assembly holding the patch in a dissolution vessel. uspnf.comlabhut.com | Medium: Phosphate buffer (pH 7.4); Temperature: 32°C; Rotation Speed: 50 rpm. amazonaws.compsu.edu |
| USP Apparatus 6 (Rotating Cylinder) | The patch is placed on a stainless steel cylinder which rotates in the dissolution medium. uspnf.com | Medium and temperature are similar to Apparatus 5. uspnf.com |
| Franz Diffusion Cell | A vertical cell with donor and receptor chambers separated by a membrane (e.g., excised rat skin). semanticscholar.orgajprd.com | Medium: Phosphate buffer (pH 7.4); Temperature: 32°C or 37°C. amazonaws.comsemanticscholar.org |
Controlled Release Kinetics from Patch Systems
Nanocarrier and Polymeric Matrix Development
Beyond conventional patch design, research has focused on advanced drug delivery systems like nanocarriers and novel polymeric matrices to further improve the transdermal delivery of diclofenac.
Encapsulating diclofenac into biodegradable polymeric nanoparticles offers a promising strategy for sustained release and enhanced skin penetration. Polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Eudragit are commonly used for this purpose. jptcp.comjptcp.com These nanoparticles can be prepared using methods like double emulsification solvent evaporation or nanoprecipitation. jptcp.comacademicjournals.org
Studies on diclofenac-loaded PLGA nanoparticles have shown particle sizes typically ranging from 114 to 125 nm with high encapsulation efficiencies, sometimes up to 77.8%. jptcp.comjptcp.com These nanoparticles can provide sustained drug release for up to 24 hours. jptcp.com Similarly, Eudragit RS100 and Eudragit S100 have been used to create diclofenac nanoparticles. academicjournals.orgijper.orgthaiscience.info For instance, Eudragit RS 100 nanoparticles loaded with diclofenac sodium have been fabricated with mean particle sizes between 145 nm and 215 nm. thaiscience.inforesearchgate.net These nanocarrier systems can improve the interaction time with the skin and control the release of the drug. academicjournals.orgthaiscience.info
| Polymer | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |
|---|---|---|---|---|
| PLGA | Double emulsification solvent evaporation jptcp.com | 114.7 - 124.8 jptcp.comjptcp.com | 41.4 - 77.8 jptcp.comjptcp.com | Provides sustained release for up to 24 hours. jptcp.com |
| Eudragit RS100 | Oil-in-water emulsion solvent evaporation thaiscience.info | 145.2 - 215.3 thaiscience.inforesearchgate.net | ~100% (drug loading efficiency) academicjournals.org | Demonstrates controlled, non-Fickian drug release. thaiscience.info |
| Ethylcellulose | W/O/W emulsion solvent evaporation scielo.br | ~227 scielo.br | ~49 scielo.br | Shows sustained release over 24 hours via Fickian diffusion. scielo.br |
Hydrogel films are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. mdpi.com They are highly biocompatible and can be designed for controlled drug release, making them excellent candidates for transdermal delivery systems. mdpi.com
Poly(ethylene oxide) (PEO), also known as polyethylene (B3416737) glycol (PEG) for lower molecular weights, is a synthetic, FDA-approved polymer widely used to create hydrogels for drug delivery. nih.govmdpi.com PEO hydrogels can be synthesized via methods like UV cross-linking. nih.govresearchgate.net These hydrogels are biocompatible, hydrophilic, and can be engineered to have specific mechanical and swelling properties. mdpi.commdpi.com
Novel PEO hydrogel films have been developed for the transdermal delivery of drugs like diclofenac. nih.gov For example, hydrogels synthesized via UV cross-linking with pentaerythritol (B129877) tetra-acrylate (PETRA) as the cross-linking agent have been loaded with diclofenac. nih.gov Research has shown that the drug release mechanism from these hydrogels often involves both drug diffusion and polymer chain relaxation, which is desirable for controlled release. nih.gov In some advanced systems, diclofenac-loaded microcapsules are embedded within a hydrogel patch, which can release the drug in response to an external trigger like ultrasound, enhancing both release control and skin permeation. mdpi.comresearchgate.netrsc.org
Integration into Polyurethane Carriers for Implantable Systems
Polyurethanes (PUs) are a class of polymers known for their biocompatibility and desirable mechanical properties, making them suitable for use in implantable medical devices. mdpi.comresearchgate.net The integration of diclofenac epolamine into non-degradable polyurethane matrices has been investigated for the development of drug-eluting implantable systems, such as those used in drug-coated stents. mdpi.com
In these systems, diclofenac epolamine is loaded into the polyurethane matrix at specific concentrations. mdpi.com Studies have examined the influence of drug loading on the physicochemical properties of the polymer. researchgate.net For instance, the incorporation of diclofenac epolamine can affect the viscoelastic behavior of the polyurethane, which is a critical factor for the performance of devices like drug-eluting stents that experience mechanical stress in vivo. researchgate.net
The release of diclofenac epolamine from these polyurethane carriers is a complex process governed by multiple mechanisms, including burst release, diffusion, and osmosis. mdpi.com The initial burst release is often attributed to the drug located on the surface of the carrier that is not entrapped within the polymer pores. mdpi.com This is followed by a more sustained release profile as the drug diffuses through the polymer matrix. mdpi.com The rate of release is influenced by factors such as the initial drug load and the hydrodynamic conditions, such as the flow rate of the surrounding fluid, which simulates blood flow in in vitro models. mdpi.comresearchgate.net
Table 1: Drug Release Mechanisms from Polyurethane Carriers
| Mechanism | Description |
|---|---|
| Burst Release | Initial rapid release of drug from the carrier surface. mdpi.com |
| Diffusion | Movement of the drug through the polymer matrix. mdpi.com |
| Osmosis | Fluid movement into the matrix influencing drug release. mdpi.com |
Research has shown that the kinetic profiles of drug release are accelerated with higher drug loading ratios and in the presence of fluid flow. researchgate.net Understanding these release kinetics is crucial for designing implantable systems that provide a controlled and sustained delivery of diclofenac epolamine to the target site.
Formulation Optimization using Factorial Design Approaches
Factorial design is a statistical method used to systematically explore the effects of multiple formulation variables and their interactions on the final product characteristics. researchgate.netjgtps.com This approach has been employed to optimize various dosage forms of diclofenac, including flash tablets and sustained-release formulations. researchgate.netjgtps.com
In the context of developing diclofenac epolamine flash tablets, a 31.22 full factorial design was utilized to investigate the influence of different formulation components on the tablet's dissolution profile. researchgate.net The goal was to create a tablet that dissolves quickly in saliva, potentially improving bioavailability and reducing first-pass metabolism. researchgate.net The optimized formulation identified through this design showed rapid drug dissolution. researchgate.net Further characterization using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) confirmed the physical state transformation of the drug from crystalline to amorphous, which contributed to the enhanced dissolution. researchgate.net
Similarly, a 2-factor, 3-level full factorial design has been applied to optimize transfersome formulations for transdermal drug delivery. iajps.com Key variables such as the ratio of surfactant to lipid and drug concentration were systematically varied to achieve desired characteristics like high entrapment efficiency and optimal particle size. iajps.com For sustained-release diclofenac tablets, a 2^2 factorial design has been used to study the effects of hydrophilic and lipophilic polymers on drug release kinetics. jgtps.com
Table 2: Example of a Factorial Design for Formulation Optimization
| Factor | Level 1 | Level 2 |
|---|---|---|
| Polymer A Concentration | Low | High |
| Polymer B Concentration | Low | High |
This table is a simplified representation of a 2^2 factorial design.
These factorial design approaches allow for a comprehensive understanding of how different excipients and process parameters interact to influence the performance of the final dosage form, leading to a more rational and efficient formulation development process.
Physicochemical Modulation for Enhanced Delivery
The effectiveness of a topical drug delivery system is largely dependent on the physicochemical properties of the active ingredient and its interaction with the vehicle and the skin. The formulation of diclofenac as an epolamine salt is a prime example of how physicochemical modulation can significantly enhance drug delivery.
Role of the Epolamine Salt Form in Solubility and Permeability Enhancement
The choice of the salt form of a drug can have a profound impact on its solubility and, consequently, its permeability across biological membranes. patsnap.comresearchgate.net Diclofenac epolamine exhibits enhanced solubility in both aqueous and lipid environments compared to other salt forms like diclofenac sodium. nih.govresearchgate.net This amphiphilic nature is a key factor in its improved skin penetration. nih.gov
The epolamine (N-(2-hydroxyethyl)pyrrolidine) moiety itself is a strong base used to form salts with acidic drugs to increase their water solubility. ncats.io The improved solubility of the diclofenac epolamine salt facilitates a higher concentration gradient at the skin surface, which is a primary driving force for passive diffusion across the stratum corneum. patsnap.com Furthermore, the organic nature of the epolamine counter-ion is thought to facilitate the partitioning of the ion pair into the lipid-rich domains of the skin, further enhancing permeability. uiowa.edustackexchange.com
Surfactant Behavior and Membrane Interaction of Diclofenac Epolamine
High concentrations of aqueous diclofenac epolamine solutions exhibit surfactant-like properties. researchgate.net This behavior is believed to contribute to its enhanced membrane permeability. nih.govresearchgate.net Surfactants can interact with the lipid bilayers of the stratum corneum, temporarily disrupting their ordered structure and thereby reducing the barrier function of the skin. stackexchange.com This perturbation of the membrane allows for easier passage of the drug molecule. stackexchange.com
The interaction of the diclofenac epolamine ion pair with membrane components, such as lecithins, has also been suggested to facilitate its absorption through the outer layers of the skin. researchgate.net This multifaceted mechanism, combining enhanced solubility and direct membrane interaction, underscores the sophisticated design of the diclofenac epolamine salt form for topical delivery. patsnap.comnih.gov
Influence of Salt Form on Gelation Properties and Drug Delivery from Poloxamer Gels
Poloxamers are thermosensitive polymers that can form gels at physiological temperatures, making them attractive vehicles for topical drug delivery to sites like chronic wounds. uiowa.edunih.gov The incorporation of a drug can influence the gelation temperature of the poloxamer solution. nih.govmdpi.com
Studies comparing different salt forms of diclofenac (sodium, potassium, diethylamine (B46881), and epolamine) in poloxamer 407 gels have shown that the salt form significantly impacts the gelation temperature. nih.govnih.gov Specifically, the increase in gelation temperature upon addition of diclofenac followed the order: sodium > potassium > diethylamine > epolamine. nih.govnih.gov This means that formulations containing diclofenac epolamine gelled at a lower temperature compared to those with diclofenac sodium at the same concentration. nih.gov This phenomenon is thought to be related to the ion-specific effects on macromolecule solubility, often described by the Hofmeister series. nih.govnih.gov
Interestingly, while the salt form had a clear effect on the physical property of gelation, the impact on drug release and delivery through intact skin was minimal over a 48-hour period. nih.gov However, in a model of impaired, tape-stripped skin, delivery of diclofenac was found to be slowest with the epolamine salt. nih.gov
Table 3: Effect of Diclofenac Salt Form on Poloxamer 407 Gelation Temperature
| Diclofenac Salt Form | Relative Increase in Gelation Temperature |
|---|---|
| Sodium | Highest |
| Potassium | High |
| Diethylamine | Moderate |
| Epolamine | Lowest |
Drug-Excipient Interactions within Complex Formulations (e.g., Heparin)
The inclusion of other active substances or excipients in a formulation can lead to complex interactions that may alter the drug delivery profile. An interesting example is the incorporation of a small amount of heparin sodium as an excipient in a diclofenac epolamine medicated plaster. tandfonline.comshu.ac.uk
While heparin itself is not significantly released from the plaster, its presence has been shown to enhance the clinical activity of the diclofenac epolamine patch. tandfonline.comshu.ac.uk It is postulated that heparin acts as an enhancer, improving the bioavailability of diclofenac by facilitating its movement from the plaster matrix. tandfonline.comshu.ac.uk
Importantly, dissolution tests have demonstrated that the addition of heparin does not alter the physical and chemical characteristics of the plaster, with both the heparin-containing and heparin-free formulations showing similar diclofenac release profiles. shu.ac.uk This suggests that the enhancing effect of heparin is not due to a change in the formulation's bulk properties but rather a more subtle interaction at the level of drug partitioning and transport. tandfonline.com This highlights the potential for synergistic effects between diclofenac epolamine and other excipients to optimize therapeutic outcomes. It is important to note that systemic co-administration of NSAIDs and heparin can increase bleeding risk, but this is not a concern with the negligible systemic absorption from the topical patch. drugs.comdrugs.com
Mechanistic Modeling of Drug Release from Polymeric Systems
The release of diclofenac from polymeric systems like the this compound is a complex process governed by several physical mechanisms. mdpi.com Studies analyzing the release of diclofenac from polyurethane films have identified burst release, diffusion, and osmosis as the primary contributing mechanisms. mdpi.comresearchgate.netresearchgate.net
Burst Release Phenomena
The initial phase of drug release from a polymeric system is often characterized by a "burst effect." This phenomenon is attributed to the rapid dissolution and release of the drug located on the surface of the delivery system. tandfonline.com In the context of diclofenac-loaded nanofibers, this initial burst release was followed by a more steady-state release. tandfonline.com
Research on polyurethane films loaded with diclofenac epolamine has shown that the initial drug concentration has a more significant impact on the burst release than the flow rate of the surrounding fluid. mdpi.com Increasing the initial drug load enhances the burst release. mdpi.comresearchgate.net
Diffusion-Controlled Release Mechanisms
Following the initial burst, drug release is often governed by diffusion. This process involves the movement of the drug through the polymer matrix and into the surrounding medium. In the case of the this compound, once the diclofenac epolamine is released from the patch, it permeates the skin to provide local analgesia. medthority.com
Studies have shown that for diclofenac-loaded polyurethane films, a Fickian diffusion mechanism is dominant throughout the release duration. researchgate.netresearchgate.net However, the contribution of this diffusion mechanism can decrease with an increase in both the flow rate of the surrounding medium and the initial drug dosage. researchgate.netresearchgate.net The design of the this compound, with its large drug reservoir, allows it to maintain a near-zero-order release kinetic, suggesting a diffusion-controlled process. complexgenerics.org
Osmosis-Driven Release Contributions
Osmotic pressure has been identified as another key mechanism contributing to the release of diclofenac from hydrophilic polymer systems. mdpi.comresearchgate.netresearchgate.net This is particularly relevant for hydrophilic drugs like diclofenac epolamine. mdpi.com The absorption of water by the polymer creates an osmotic pressure that drives the drug out of the matrix. mdpi.com
The flow rate of the surrounding fluid has a more pronounced effect on the osmotic release mechanism than the initial drug concentration. mdpi.com An increased flow rate leads to higher water absorption by the polymer, resulting in elevated osmotic pressure and consequently, an increased rate of drug release. mdpi.com
Application of Release Kinetic Models (e.g., Korsemeyer-Peppas Model)
To better understand the complex mechanisms of drug release, various kinetic models are employed. The Korsmeyer-Peppas model is particularly useful for analyzing drug release from polymeric systems. pharmatutor.orgresearchgate.net
This model helps to elucidate the mechanism of drug transport, distinguishing between diffusion and erosion-based release. researchgate.net When applied to diclofenac release from various formulations, the Korsmeyer-Peppas model, along with others like the Higuchi model, has been used to analyze the release kinetics. researchgate.netresearchgate.netmdpi.com For instance, in one study, the release of fucoidan, another active compound, from a cream base was best described by the Korsmeyer-Peppas and Higuchi models, indicating that the release was controlled by drug diffusion and anomalous transport. mdpi.com The n-value derived from the Korsmeyer-Peppas equation provides insight into the release mechanism; a value between 0.5 and 1.0 suggests that both diffusion and polymer chain relaxation (erosion) are involved. researchgate.netmdpi.com
| Drug Release Parameters from Polyurethane Films mdpi.com | ||
| Drug Percentage | Burst Release Contribution | Osmotic Release Contribution |
| 10% | Lower | Lower |
| 20% | Intermediate | Intermediate |
| 30% | Higher | Higher |
| Flow Rate | ||
| Static (0 mL/s) | Less significant effect | Less significant effect |
| 7.5 mL/s | Moderate effect | Significant effect |
| 23.5 mL/s | Moderate effect | Most significant effect |
Analytical Methodologies for Research on Diclofenac Epolamine
Advanced Chromatographic Techniques
Chromatography is a cornerstone of diclofenac (B195802) epolamine analysis, enabling the separation and quantification of the drug from complex mixtures.
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or LC-MS/MS) for Quantification in Biological Matrices
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for determining diclofenac concentrations in biological matrices like plasma, skin, and muscle tissue. nih.govtandfonline.comnih.gov This technique offers low limits of quantification, making it ideal for studies where drug concentrations are minimal. tandfonline.commdpi.com
In a typical UPLC-MS/MS analysis of diclofenac, a C18 column is often used for separation. mdpi.comresearchgate.net The mobile phase, which carries the sample through the column, can vary. For instance, one method utilized a mobile phase of 5 mM ammonium (B1175870) bicarbonate with 0.01% formic acid in water and methanol (B129727). nih.gov Another employed a mixture of ammonium acetate (B1210297) in water and methanol. researchgate.net The detection is achieved through mass spectrometry, often in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for diclofenac and its internal standard (often diclofenac-d4). nih.govmdpi.com For example, a common mass transition for diclofenac is m/z 296.0→213.9 amu. nih.gov The use of an internal standard helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification. nih.govmdpi.com
The validation of these methods is crucial and typically demonstrates high precision and accuracy, with percent bias and coefficient of variation values often within ±15%. tandfonline.commdpi.com The calibration curves for these analyses are typically linear over a specific concentration range, for example, from 0.001 to 1.00 ng/mL in plasma. tandfonline.com
Table 1: Example of UPLC-MS/MS Parameters for Diclofenac Analysis
| Parameter | Value | Reference |
| Chromatography System | UPLC | tandfonline.comnih.gov |
| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | nih.govtandfonline.comnih.gov |
| Column | C18 | mdpi.comresearchgate.net |
| Mobile Phase A | 5 mM ammonium bicarbonate with 0.01% formic acid and 5% methanol in water | nih.gov |
| Mobile Phase B | 100% methanol | nih.gov |
| Flow Rate | 0.600 mL/min | nih.gov |
| Ionization Mode | Positive Ion TurboIonSpray™ | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |
| Diclofenac Mass Transition | m/z 296.0→213.9 amu | nih.gov |
| Internal Standard | Diclofenac-d4 | nih.govmdpi.com |
| Internal Standard Mass Transition | m/z 300.1→213.9 amu | nih.gov |
High Performance Liquid Chromatography (HPLC) with UV Detection for Permeation and Release Studies
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for evaluating the in vitro permeation and release of diclofenac from topical formulations like the Flector Patch. google.comingentaconnect.comresearchgate.net This method is particularly useful for quantifying the amount of drug that permeates through a membrane, such as pig or human skin, in a Franz diffusion cell setup. ingentaconnect.comresearchgate.netmdpi.com
For these studies, a C18 column is also commonly employed. mdpi.comcomplexgenerics.org The mobile phase composition can be adjusted to achieve optimal separation; examples include a mixture of acetonitrile (B52724) and phosphate (B84403) buffer or methanol and phosphate buffer. mdpi.comcomplexgenerics.org The drug is detected by a UV spectrophotometer at a specific wavelength, often around 275-280 nm. mdpi.com The amount of diclofenac that has permeated is calculated based on a calibration curve of known concentrations. ingentaconnect.com
Research has shown that the Flector® patch can release a significant amount of its drug content over 24 hours. researchgate.net One study comparing different diclofenac formulations found that the patch released the highest amount of the drug compared to a gel and a solution. researchgate.net
Table 2: Example of HPLC-UV Parameters for Diclofenac Permeation Studies
| Parameter | Value | Reference |
| Chromatography System | HPLC | google.comingentaconnect.comresearchgate.net |
| Detector | UV Spectrophotometer | google.comingentaconnect.comresearchgate.net |
| Column | Agilent ZORBAX 300SB-C8 | complexgenerics.org |
| Mobile Phase A | Methanol | complexgenerics.org |
| Mobile Phase B | 20 mM phosphate buffer with TFA (pH 2.3) | complexgenerics.org |
| Flow Rate | 1.0 mL/min | complexgenerics.org |
| Detection Wavelength | 280 nm | mdpi.com |
| Injection Volume | 10 µL | complexgenerics.org |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods provide valuable information about the chemical structure, compatibility, and quantity of diclofenac epolamine.
Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility and Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to assess the compatibility between diclofenac and the various excipients within the this compound. researchgate.netresearchgate.netwjpr.net By analyzing the infrared spectra of the pure drug, the excipients, and their physical mixtures, researchers can determine if any chemical interactions have occurred. researchgate.netresearchgate.netwjpr.net The absence of significant shifts or the appearance of new peaks in the characteristic absorption bands of diclofenac in the mixture's spectrum indicates that the drug is compatible with the excipients. researchgate.netwjpr.net This is crucial for ensuring the stability and efficacy of the final product. Studies have shown diclofenac to be compatible with a range of common pharmaceutical excipients. researchgate.netwjpr.netcabidigitallibrary.org
UV-Visible Spectroscopy for Drug Content and Dissolution Profiling
UV-Visible spectroscopy is a simple, rapid, and cost-effective method for determining the drug content in the this compound and for monitoring its dissolution profile. wjbphs.comresearchgate.netbanglajol.info The principle behind this technique is the measurement of the amount of light absorbed by a solution containing the drug at a specific wavelength, which corresponds to its maximum absorbance (λmax). For diclofenac, the λmax is often found to be around 275-282 nm. researchgate.net
To determine the drug content, a sample of the patch is dissolved in a suitable solvent, and the absorbance of the resulting solution is measured. wjbphs.comresearchgate.net The concentration is then calculated using a calibration curve prepared from standard solutions of known concentrations. wjbphs.comresearchgate.net This method has been shown to be accurate and precise for the quantification of diclofenac in pharmaceutical dosage forms. banglajol.infoallsubjectjournal.com
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS) plays a critical role in identifying and quantifying the metabolites of diclofenac after it has been absorbed into the body. sciex.comnih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of metabolites from the parent drug and other endogenous compounds, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. sciex.comresearchgate.net
High-resolution mass spectrometry techniques, such as those using ZenoTOF or Orbitrap mass analyzers, provide highly accurate mass measurements, which are essential for determining the elemental composition of metabolites. sciex.comresearchgate.net Advanced fragmentation techniques like Electron Activated Dissociation (EAD) can provide more detailed structural information compared to conventional Collision-Induced Dissociation (CID), aiding in the precise identification of metabolite structures. sciex.com For example, EAD has been used to distinguish between different hydroxy metabolites of diclofenac. sciex.com Common metabolites of diclofenac include hydroxylated forms and their glucuronide conjugates. nih.gov Nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI MSI) is an advanced technique that has been used to visualize the distribution of diclofenac and its metabolites within tissues like the kidney and liver. nih.gov
Thermal and Morphological Characterization Techniques
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Interactions
Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to investigate the thermal properties of the components of a transdermal patch and their interactions. researchgate.neteag.comnih.govtorontech.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal events such as melting, crystallization, and glass transitions. eag.comtorontech.com
In the context of diclofenac epolamine patches, DSC studies are instrumental in determining the physical state of the drug within the polymer matrix. For instance, DSC analysis can reveal whether the diclofenac epolamine exists in a crystalline or an amorphous state. researchgate.netdoi.org The amorphous form is often preferred for enhanced solubility and dissolution rates. Research has shown that DSC can detect changes in the drug's crystalline structure when formulated with polymers. researchgate.net For example, a decrease in the melting point of diclofenac epolamine in a formulation can indicate an interaction with the excipients and a transition from a crystalline to a more amorphous state. researchgate.net
DSC is also employed to assess the compatibility between the drug and the polymers used in the patch formulation. The presence or absence of new peaks, or shifts in the melting endotherms of the individual components, can signify interactions that may affect the stability and performance of the patch. researchgate.netresearchgate.net
Table 1: Illustrative DSC Findings for Diclofenac Formulations
| Sample | Key Thermal Event | Observed Temperature (°C) | Interpretation |
| Diclofenac Sodium (pure) | Melting Endotherm | ~285°C | Crystalline nature of the pure drug. researchgate.net |
| Diclofenac Epolamine in Formulation | Altered Melting Peak | Lowered temperature | Indicates interaction with polymers and potential amorphization. researchgate.net |
| Polymer Blend (placebo) | Glass Transition | Varies by polymer | Characterizes the thermal behavior of the patch matrix. |
Scanning Electron Microscopy (SEM) for Formulation Morphology and Microstructure
SEM analysis of diclofenac patches can reveal important characteristics such as the homogeneity of the drug-polymer blend. pharmatutor.org For instance, SEM images can confirm the disappearance of drug crystals in a formulation, providing visual evidence of the drug's dispersion in an amorphous state within the polymer matrix. researchgate.net This is crucial as a uniform, non-crystalline distribution of the drug is often linked to consistent drug release. Furthermore, SEM can be used to examine the morphology of the patch after drug release studies, revealing the formation of pores or channels through which the drug may have diffused. innovareacademics.in
X-ray Powder Diffraction (XRPD) for Crystallinity Assessment
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to determine the crystalline or amorphous nature of a solid material. improvedpharma.commalvernpanalytical.com Each crystalline substance produces a unique diffraction pattern, or "fingerprint," allowing for its identification and characterization. improvedpharma.com
In the analysis of diclofenac epolamine formulations, XRPD is essential for assessing the physical state of the drug within the patch. researchgate.netresearchgate.net The presence of sharp peaks in an XRPD pattern indicates that the material is crystalline, while a diffuse halo pattern is characteristic of an amorphous substance. improvedpharma.com Research on diclofenac formulations has utilized XRPD to confirm the transition of the drug from a crystalline to an amorphous state when incorporated into a polymer matrix. researchgate.netdoi.org This change is significant because the amorphous form of a drug typically exhibits higher solubility and dissolution rates, which can lead to improved bioavailability. malvernpanalytical.com XRPD can also be used to detect any changes in the crystallinity of the drug over time, which is a critical aspect of stability testing.
Table 3: Summary of XRPD Findings for Diclofenac Formulations
| Sample | XRPD Pattern | Interpretation |
| Pure Diclofenac Salt | Characteristic sharp peaks | Indicates a crystalline structure. researchgate.net |
| Diclofenac in Polymer Matrix | Absence or reduction of sharp peaks; presence of a halo | Confirms the drug is in an amorphous or semi-amorphous state within the formulation. researchgate.netresearchgate.net |
| Placebo Patch | Diffuse pattern | Characterizes the amorphous nature of the polymer matrix itself. |
Rheological and Biophysical Characterization
The performance of topical and transdermal drug delivery systems is significantly influenced by their rheological and biophysical properties. These characteristics govern the formulation's behavior during manufacturing, application, and drug release.
Rheological Evaluation of Gelation and Viscoelastic Properties of Formulations
Rheology is the study of the flow and deformation of materials. For semi-solid formulations like the hydrogel matrix of the this compound, rheological evaluation is critical to understanding its application properties and how it behaves on the skin. nih.govijsrst.com Key properties evaluated include viscosity, viscoelasticity (storage modulus G' and loss modulus G''), and gelation temperature.
Studies on diclofenac gel formulations have shown that they typically exhibit shear-thinning behavior, meaning their viscosity decreases under applied stress, which is desirable for ease of spreading on the skin. nih.gov The viscoelastic properties, measured by the storage (G') and loss (G'') moduli, describe the solid-like and liquid-like behavior of the formulation, respectively. A higher storage modulus is indicative of a more structured, gel-like system. nih.gov
The gelation temperature is a particularly important parameter for thermosensitive polymer systems. For example, in formulations using poloxamers, the solution is a liquid at cooler temperatures and gels as it warms to body temperature. nih.govresearchgate.net The addition of different diclofenac salts, including epolamine, has been shown to affect the gelation temperature of these systems. nih.gov Specifically, the gelation temperature of poloxamer gels tends to increase with higher concentrations of diclofenac, with the magnitude of this effect varying depending on the specific salt form used. nih.gov
Table 4: Rheological Properties of Diclofenac Gel Formulations
| Formulation Parameter | Rheological Property | Observation | Implication for Performance |
| Poloxamer Concentration | Gelation Temperature | Inversely related; higher concentration leads to lower gelation temperature. researchgate.net | Affects the transition from liquid to gel upon application. |
| Diclofenac Salt Concentration | Gelation Temperature | Increases with higher drug concentration. nih.govresearchgate.net | Influences the formulation's physical state at skin temperature. |
| Polymer Type | Viscoelasticity (G', G'') | The degree of polymer grafting affects storage modulus and complex viscosity. researchgate.net | Determines the structural integrity and drug release profile of the matrix. |
| Shear Rate | Viscosity | Shear-thinning behavior is common. nih.gov | Facilitates ease of application and spreadability. |
Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in suspension or solution. mdpi.comwyatt.com The method is particularly suitable for characterizing nanoparticles with sizes ranging from less than a nanometer to several micrometers. measurlabs.com The fundamental principle of DLS is based on the analysis of the Brownian motion of particles in a liquid. mdpi.com Smaller particles move more rapidly due to random collisions with solvent molecules, while larger particles move more slowly. mdpi.com
When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to the particles' movement. wyatt.com DLS measures the rate of these intensity fluctuations and correlates them to the particle's diffusion coefficient. wyatt.com The hydrodynamic radius (or diameter) of the particles is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and viscosity of the medium. mdpi.com
In the context of pharmaceutical research on diclofenac, DLS is a valuable tool for characterizing nano-formulations, such as nano-emulsions or other nanoparticle-based drug delivery systems. google.comgoogleapis.com By measuring the size and size distribution of these nanoparticles, researchers can assess the stability of the formulation and predict its potential behavior in vivo. For instance, DLS can determine the volume-weighted particle size distribution of a nano-emulsion, ensuring consistency and quality control during development. google.com The technique is highly valued for its speed, low sample volume requirements, and non-destructive nature. wyatt.com
Table 1: Key Parameters and Applications of Dynamic Light Scattering (DLS)
| Parameter/Application | Description | Relevance to Diclofenac Research |
|---|---|---|
| Particle Size Measurement | Determines the hydrodynamic radius of particles in the sub-micron range (e.g., 0.4 nm to 10 µm). measurlabs.com | Characterizing the size of nanoparticles in novel topical formulations to ensure optimal delivery characteristics. |
| Size Distribution | Provides information on the polydispersity of the sample, indicating whether particles are of a uniform size or a range of sizes. | Assessing the homogeneity of a nano-emulsion or nanoparticle suspension, which is critical for formulation stability and performance. |
| Aggregation Monitoring | Detects the formation of larger particles (aggregates) over time, which can indicate formulation instability. mdpi.com | Evaluating the shelf-life and stability of liquid-based diclofenac formulations. |
| Zeta Potential | While a related technique, it is often measured with DLS instruments to assess the surface charge of particles, predicting colloidal stability. mdpi.com | Predicting the stability of a nanoparticle suspension; a high zeta potential generally indicates greater stability. |
In Vitro Drug Release and Permeation Assay Systems (e.g., Franz Diffusion Cells)
In vitro drug release and permeation studies are essential for evaluating the performance of topical and transdermal drug delivery systems like the this compound. These assays provide critical data on the rate and extent to which the active pharmaceutical ingredient is released from the patch and permeates through a membrane that mimics human skin. complexgenerics.org The most common apparatus used for these studies is the Franz diffusion cell. ingentaconnect.comresearchgate.netgoogle.com
A static Franz diffusion cell consists of two main chambers: an upper donor chamber and a lower receptor chamber, separated by a membrane. researchgate.net For studies on the this compound, a section of the patch is placed in the donor chamber, in contact with the membrane. google.comcomplexgenerics.org The receptor chamber is filled with a receptor medium, typically a phosphate-buffered saline (PBS) solution at pH 7.4, which is maintained at a constant temperature (e.g., 32°C) to simulate physiological conditions. google.comcomplexgenerics.org The membrane can be of various types, including synthetic membranes (e.g., silicone), or animal skin (e.g., porcine or mouse skin), which is chosen for its similarity to human skin. ingentaconnect.comresearchgate.netgoogle.com
Throughout the experiment, aliquots of the receptor fluid are collected at predefined time points (e.g., every few hours over a 24-hour period) and analyzed to determine the concentration of the permeated drug. ingentaconnect.comgoogle.com The withdrawn volume is replaced with fresh receptor medium to maintain sink conditions. google.com High-Performance Liquid Chromatography (HPLC) is a commonly used analytical method to quantify the amount of diclofenac in the collected samples. ingentaconnect.comresearchgate.net
Research using Franz cells has been pivotal in comparing the permeation profiles of different diclofenac formulations. One study compared the Flector® Patch with a diclofenac gel and a solution using pig skin as the membrane. The results showed that after 24 hours, the Flector® Patch released the highest amount of the drug (54.6%) compared to the gel (38.2%) and the solution (34.4%), demonstrating a long-lasting and controlled release. ingentaconnect.comresearchgate.net
Table 2: Comparative In Vitro Permeation of Diclofenac Formulations Using Pig Skin
| Formulation | Drug Released at 24h (%) | Flux (μg/cm²/h) | Lag-Time (h) |
|---|---|---|---|
| Flector® Patch | 54.6% | Not specified | Not specified |
| Voltaren® Emulgel | 38.2% | 39.9 ± 0.9 | 1.97 ± 0.02 |
| Diclofenac Solution | 34.4% | 14.2 ± 0.1 | Not specified |
Source: Data compiled from studies on diclofenac permeation. ingentaconnect.comresearchgate.net
Further studies have utilized Franz cells to investigate the effect of adding other compounds to the diclofenac epolamine patch formulation. For example, a study comparing a standard DHEP (diclofenac epolamine) medicated plaster to one containing heparin (DHEP Plus) found that the cumulative amount of diclofenac permeated at 24 hours was higher for the heparin-containing patch (122.69 µg/cm²) than for the reference patch (106.80 µg/cm²). uq.edu.au This indicates that the addition of heparin influenced the release and permeation characteristics of diclofenac from the plaster. uq.edu.au
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Diclofenac |
| Diclofenac Epolamine |
| Diclofenac Potassium |
| Diclofenac Sodium |
| Heparin |
| Hydrochloric Acid |
| Lithium |
| Methanol |
| N-hydroxyethyl pyrrolidine (B122466) (epolamine) |
| Oleic Acid |
| Phosphate |
| Sodium Hydroxide |
Preclinical Research Models and in Vitro Systems for Diclofenac Epolamine Investigation
Ex Vivo Skin Permeation Models
Ex vivo skin permeation studies are a fundamental component of developing topical drug delivery systems like the Flector Patch. These studies use excised skin membranes mounted in diffusion cells to measure the rate and extent of drug absorption.
Utilization of Porcine Skin for In Vitro Permeation Studies
Porcine (pig) skin is frequently used as a substitute for human skin in permeation studies due to its significant structural similarities. mdpi.comscielo.br Research has shown that the thickness of the stratum corneum and epidermis, follicular structure, and lipid composition of porcine skin are comparable to human skin. scielo.br This makes it a reliable model for predicting how a topical formulation like the diclofenac (B195802) epolamine patch will perform in humans. mdpi.com
Studies using porcine skin have been instrumental in evaluating the permeation of diclofenac from various formulations. For instance, research comparing a diclofenac patch, gel, and solution on porcine skin found that the patch delivered the highest cumulative amount of the drug over a 24-hour period, indicating a sustained-release profile. researchgate.netingentaconnect.com Another study used dermatomed Yucatan mini-pig skin to assess the effect of heat on diclofenac permeation from the epolamine patch. complexgenerics.org The results from porcine models help to characterize the pharmacokinetic profile of the patch, demonstrating its ability to deliver diclofenac locally into the skin and underlying tissues. complexgenerics.orgnih.gov
Application of Guinea Pig Skin in Permeation Assays
Guinea pig skin is another common animal model for in vitro permeation assays. ijpsonline.comgoogle.com Full-thickness abdominal skin from guinea pigs can be used to assess the diffusion of diclofenac epolamine from different formulations. ijpsonline.com In one study, various semi-solid formulations containing 1.32% diclofenac epolamine were tested using guinea pig skin mounted in Keshary-Chien glass diffusion cells. ijpsonline.com The research demonstrated that the inclusion of certain penetration enhancers could increase the rate of drug diffusion across the guinea pig skin membrane without altering the initial lag time. ijpsonline.com Another investigation highlighted that patches containing diclofenac showed significant cumulative permeation through hairless guinea pig skin after 24 and 32 hours. google.com
Comparative Analysis with Human Cadaver Skin Models
One study directly compared the permeation of diclofenac from a patch on porcine and human skin, finding that heat application increased the drug flux in both skin types. complexgenerics.org Another comparative analysis involving twelve different topical NSAID products, including six diclofenac formulations, used human skin in Franz diffusion cells to evaluate absorption profiles. dovepress.com The findings from such studies, which directly use human tissue, provide the benchmark for assessing the performance of diclofenac patches and the validity of using animal skin models. mdpi.comunimi.itresearchgate.net These studies confirm that diclofenac can effectively permeate human skin to reach underlying tissues. dovepress.comtandfonline.com
Methodological Considerations for Membrane Preparation and Diffusion Cell Setup
The methodology of ex vivo permeation studies is standardized to ensure reliable and reproducible results. A common apparatus used is the Franz-type diffusion cell, which consists of a donor chamber, a receptor chamber, and a skin membrane mounted between them. mdpi.comnih.gov
Membrane Preparation: Full-thickness skin is obtained from a source, such as porcine ear, guinea pig abdomen, or human cadavers. mdpi.comscielo.brijpsonline.com The subcutaneous fat and any underlying tissue are carefully removed. ijpsonline.com The skin may be used as a full-thickness membrane or dermatomed to a specific thickness to standardize the barrier. scielo.brcomplexgenerics.org Before the experiment, the skin is equilibrated in a buffer solution, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4. ijpsonline.com
Diffusion Cell Setup: The prepared skin membrane is mounted on the diffusion cell, separating the donor and receptor compartments. mdpi.comnih.gov The receptor chamber is filled with a receptor solution (e.g., PBS), which is kept at a constant temperature (typically 32°C or 37°C) and continuously stirred to ensure sink conditions. mdpi.comcomplexgenerics.orgmdpi.comnih.gov The this compound or another diclofenac formulation is applied to the outer surface of the skin in the donor chamber. complexgenerics.orgcomplexgenerics.org At predetermined time intervals, samples are withdrawn from the receptor solution and analyzed, often by high-performance liquid chromatography (HPLC), to determine the concentration of permeated diclofenac. mdpi.comcomplexgenerics.orgmdpi.comnih.gov From this data, key parameters like flux (permeation rate) and cumulative amount permeated are calculated. mdpi.comingentaconnect.com
Table 1: Example of Diffusion Cell Parameters for Diclofenac Permeation Studies
| Parameter | Typical Specification | Source(s) |
|---|---|---|
| Diffusion Cell Type | Vertical Franz-type, Flow-through | mdpi.comcomplexgenerics.orgnih.gov |
| Skin Model | Porcine ear, Human abdominal | mdpi.commdpi.comnih.gov |
| Receptor Medium | Phosphate (B84403) Buffer (pH 7.4) | mdpi.commdpi.comnih.gov |
| Temperature | 32°C or 37°C | complexgenerics.orgmdpi.comnih.gov |
| Stirring Speed | 200 RPM | mdpi.com |
| Sampling Times | Various intervals over 8 to 24 hours | mdpi.commdpi.comnih.gov |
| Analytical Method | HPLC with UV detection | mdpi.comresearchgate.netmdpi.com |
In Vitro Cellular and Enzymatic Assay Systems
Beyond skin permeation, it is vital to understand the pharmacological mechanism of diclofenac at a molecular level. In vitro assays using specific enzymes and cells are employed for this purpose.
Enzyme Inhibition Assays (e.g., COX-1/COX-2)
Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). There are two main isoforms, COX-1 and COX-2. In vitro enzyme inhibition assays are used to determine a drug's potency and selectivity for these isoforms.
These assays measure the concentration of the drug required to inhibit the activity of each enzyme by 50% (IC50). A common method is the whole blood assay, where human whole blood is used as a source of both COX-1 (from platelets) and COX-2 (from monocytes stimulated by an inflammatory agent like lipopolysaccharide). nih.govajmc.com The activity of COX-1 is measured by the production of thromboxane (B8750289) B2, while COX-2 activity is assessed by the production of prostaglandin (B15479496) E2. nih.govajmc.com
Studies have consistently shown that diclofenac is a potent inhibitor of both COX enzymes, with a notable selectivity for COX-2. nih.govajmc.com The IC50 ratio (IC50 COX-1 / IC50 COX-2) is used to quantify this selectivity. While values can vary between different assay systems, diclofenac generally shows a preference for inhibiting COX-2 over COX-1. ajmc.comnih.gov For example, one study reported that the concentration of diclofenac needed to inhibit COX-1 by 50% was 29 times the concentration needed to inhibit COX-2 by 50%. ajmc.com This selective action on COX-2 is believed to contribute to its anti-inflammatory efficacy. mdpi.com
Table 2: In Vitro COX Inhibition Data for Diclofenac
| Assay Type | Enzyme | IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Source(s) |
|---|---|---|---|---|
| Whole Blood Assay | COX-1 | 1.8 | 0.16 | nih.gov |
| COX-2 | 0.29 | nih.gov | ||
| Bovine Endothelial Cells | COX-1 | 0.01 | 3.0 | nih.gov |
Note: IC50 values and selectivity ratios can vary significantly based on the specific assay conditions, cell types, and species used.
Cell-Based Models for Studying Molecular Target Interactions
The investigation of diclofenac epolamine's molecular interactions is primarily conducted using various cell-based models that allow for the detailed study of its effects on specific cellular targets. The principal molecular target for diclofenac, like other non-steroidal anti-inflammatory drugs (NSAIDs), is the cyclooxygenase (COX) enzyme. uit.noresearchgate.net In vitro assays have demonstrated that diclofenac inhibits both COX-1 and COX-2 isoforms, with a higher selectivity for COX-2. researchgate.net
Beyond COX inhibition, research has increasingly focused on other molecular pathways affected by diclofenac. A significant area of study involves its interaction with the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival. nih.govlatamjpharm.org Studies have utilized various human and animal cell lines to elucidate these interactions. For instance, in human airway epithelial cells (NCI-H292), diclofenac was found to suppress the production of MUC5AC mucin by inhibiting the degradation of IκBα (an inhibitor of NF-κB) and subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov Similarly, in mouse-derived osteoclasts, diclofenac treatment led to the accumulation of IκBα in the cytosol, which suppressed the nuclear translocation of NF-κB, thereby down-regulating osteoclast differentiation and activation. ondrugdelivery.com These cell-based models are crucial for understanding the COX-independent mechanisms that contribute to the therapeutic and potentially adverse effects of diclofenac.
| Cell Line/Model | Organism | Molecular Target/Pathway | Key Research Finding | Reference |
|---|---|---|---|---|
| Human Airway Epithelial Cells (NCI-H292) | Human | NF-κB Signaling Pathway (IκBα, p65) | Diclofenac suppressed MUC5AC mucin production by inhibiting IκBα degradation and NF-κB p65 nuclear translocation. | nih.gov |
| Osteoclasts (from hematopoietic stem cells) | Mouse | NF-κB Signaling Pathway | Diclofenac inhibited osteoclast differentiation and bone resorption by suppressing the nuclear translocation of NF-κB. | ondrugdelivery.com |
| Hepatocytes | Not Specified | NF-κB Signaling Pathway (IκBα, IKK) | Diclofenac mitigated the nuclear translocation and transcriptional activity of NF-κB by suppressing IκBα phosphorylation and IKK activity. | nih.gov |
| Ovarian Cancer Cells (SKOV-3, CAOV-3) | Human | JNK Kinase, GADD45, mda-7/IL-24 | Diclofenac induced apoptosis through the activation of the JNK pathway, dependent on mda-7/IL-24 and GADD45 induction. | americanpharmaceuticalreview.com |
Evaluation of Antitumoral and Antiangiogenic Properties in Non-Tumoral Cell Lines
The assessment of diclofenac's antitumoral and antiangiogenic effects has been extended to non-tumoral cell lines to understand its broader physiological impact and potential for repurposing. While antitumoral activity is conventionally studied in cancer cells, investigating effects on non-cancerous cells provides insight into the drug's selectivity and mechanisms.
Research using diclofenac-loaded biodegradable nanoparticles reported that the formulation demonstrated antiangiogenic and antitumoral properties without inducing cytotoxicity in non-tumoral cells, suggesting a degree of safety for healthy tissues. rjptonline.orgnih.gov However, another study involving zinc (II)-nicotinamide ternary complexes of diclofenac found that the complex was cytotoxic to non-tumorigenic Vero cells (African green monkey kidney epithelial cells), indicating a potential lack of selectivity in that specific formulation. latamjpharm.org
The antiangiogenic properties of diclofenac have been directly evaluated using non-tumoral endothelial cell models, which are fundamental to the process of angiogenesis (the formation of new blood vessels). Human Microvascular Endothelial Cells (HMEC-1) have been used to study these effects under simulated inflammatory and hypoxic conditions. uit.no In one study, diclofenac was found to decrease HMEC-1 cell viability and modulate the secretion of key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). uit.no Specifically, diclofenac attenuated the LPS-stimulated secretion of bFGF but increased the secretion of VEGF induced by both LPS and hypoxia. uit.no
Studies on Human Umbilical Vein Endothelial Cells (HUVEC) have yielded conflicting results. One investigation reported that diclofenac, at concentrations up to 1.0 µM, lacked anti-angiogenic activity, failing to inhibit endothelial cell tube formation. nih.gov Conversely, another study showed that diclofenac could reverse the inhibitory effect of thromboxane A2 receptor (TP) overexpression on HUVEC migration and tube formation, suggesting a modulatory role in angiogenesis. uit.no Furthermore, research on choriocapillary endothelial cells demonstrated that diclofenac formulated in hyaluronan significantly inhibited VEGF-stimulated tube formation, a key step in angiogenesis. nih.gov
| Cell Line/Model | Organism/Origin | Property Investigated | Key Research Finding | Reference |
|---|---|---|---|---|
| Non-tumoral cells (unspecified) | Not Specified | Cytotoxicity | Diclofenac-loaded nanoparticles did not cause cytotoxicity. | rjptonline.org |
| Vero Cells | African Green Monkey Kidney | Cytotoxicity | A diclofenac-zinc complex decreased cell viability, showing a non-selective cytotoxic effect at 250 µM. | latamjpharm.org |
| Human Microvascular Endothelial Cells (HMEC-1) | Human | Antiangiogenic / Cytotoxicity | Diclofenac decreased cell viability under hypoxic/inflammatory conditions and modulated secretion of VEGF and bFGF. | uit.no |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Antiangiogenic | Lacked significant inhibition of tube formation at concentrations up to 1.0 µM in one study. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Antiangiogenic | Inhibited migration and tube formation in a model of TP receptor overexpression. | uit.no |
| Choriocapillary Endothelial Cells | Not Specified | Antiangiogenic | Diclofenac/hyaluronan formulation inhibited VEGF-stimulated tube formation. | nih.gov |
Advanced In Vitro Drug Release Models
Design of Bioreactors for Simulating In Vivo Flow Conditions in Drug Eluting Devices
Advanced in vitro models are being developed to better predict the in vivo performance of drug-eluting devices by simulating physiological conditions, such as fluid flow and mechanical stress. While not documented specifically for the this compound, the principles from research on other drug-eluting devices, like cardiovascular stents, are highly relevant.
Bioreactor systems have been designed to evaluate the pharmacokinetics of drug-eluting stents under conditions that mimic the motion of peripheral arteries. nih.govnih.gov These systems can house explanted arteries (e.g., porcine carotid arteries) and subject them to both pulsatile flow and complex mechanical forces, including twisting, elongation, and bending. nih.govnih.gov Such a setup allows for the measurement of drug concentration in the tissue over time, providing a more accurate preclinical assessment of drug release and uptake than static models. nih.gov These bioreactors represent a significant step towards creating an ex vivo environment that closely mirrors the dynamic in vivo setting. frontiersin.org
For topical applications, "skin-on-a-chip" technology represents a major advancement. mdpi.com These microfluidic devices can support full-thickness skin equivalents, complete with dermal and epidermal layers. mdpi.com Crucially, they incorporate perfusion systems with microchannels that allow for the continuous flow of culture medium, simulating the body's microcirculation. mdpi.com This perfusion is essential for maintaining tissue viability over longer periods and for studying the pharmacodynamics of topically applied drugs, as it allows for the transport of nutrients and the removal of waste, mimicking the function of dermal vasculature. nih.gov Such systems provide a platform to study the delivery of drugs like diclofenac epolamine under more physiologically relevant flow conditions.
Membrane-Based Release Studies (e.g., Cellulose (B213188) Dialysis Membranes)
Membrane-based release studies are a cornerstone of in vitro testing for topical and transdermal formulations like the this compound. These studies typically employ a diffusion cell apparatus, most commonly the vertical or Franz diffusion cell, to measure the rate at which a drug is released from its formulation through a synthetic or biological membrane. scielo.brscielo.brijpsjournal.com
A variety of synthetic membranes are used, chosen for their inertness and ability to provide a non-rate-limiting barrier to diffusion. scielo.br For diclofenac formulations, these have included polyethersulfone, cellulose acetate (B1210297), and mixed cellulose ester membranes. rjptonline.orgscielo.br Regenerated cellulose dialysis membranes are also frequently used. nih.govscielo.br One study directly compared the release of four different diclofenac salts, including epolamine, from a poloxamer gel using a cellulose dialysis membrane with a 10,000 Da molecular weight cutoff. nih.gov The results showed that the release rate was significantly influenced by the salt form, with diclofenac sodium releasing more drug over 48 hours compared to diclofenac epolamine. nih.gov This highlights the utility of membrane-based assays in differentiating formulation performance.
These studies are critical for quality control and formulation development, allowing researchers to assess how changes in excipients or the drug's salt form affect the release profile. scielo.breuropa.eu The data generated, often modeled with release kinetics equations (e.g., Higuchi model), provide essential insights into the formulation's ability to make the active compound available for skin permeation. rjptonline.org
| Membrane Type | Apparatus | Diclofenac Formulation | Key Finding | Reference |
|---|---|---|---|---|
| Cellulose Dialysis Membrane (10 kDa MWCO) | In-line Diffusion Cell | Diclofenac Epolamine in 20% Poloxamer Gel | Significantly less diclofenac was released over 48h compared to the sodium salt formulation. | nih.gov |
| Mixed Cellulose Ester, Cellulose Acetate, Polyether Sulphone, Sigma Cellulose | Franz Diffusion Cell | Diclofenac Sodium Topical Gel | The highest release (83.16%) was observed with the mixed cellulose ester membrane. Release followed first-order and Higuchi kinetics. | rjptonline.org |
| Cellulose Acetate & Polyethersulfone | Vertical Diffusion Cell | Diclofenac Diethylamine (B46881) Gel | The two membrane types were found to be interchangeable for in vitro release studies of the tested products. | scielo.br |
| Regenerated Cellulose Dialysis Membrane | Vertical Diffusion Cell | Nicotine Transdermal Patch (Model System) | Method was suitable for evaluating release kinetics (Higuchi model) from transdermal patches. | scielo.br |
| Strat-M® Membrane | Hanson & Franz Diffusion Cell | Diclofenac Epolamine Topical Patch | Used for cumulative permeation and flux studies to compare a newly developed patch with the marketed Flector® patch. | researchgate.netlatamjpharm.org |
Future Research Directions and Methodological Advancements
Development of Novel Mechanistic Models for Drug Transport and Interaction
To better predict and optimize the delivery of diclofenac (B195802) from a patch, researchers are moving beyond traditional diffusion models. The focus is on creating sophisticated mechanistic models that more accurately reflect the complex biological environment of the skin. A significant area of research is the development of high-throughput models to screen various formulations and permeation enhancers. oup.com Conventional methods like Franz diffusion cells are often time-consuming and require large skin samples, making them unsuitable for rapid screening. oup.com
Future models will likely incorporate a multi-scale approach, integrating molecular-level interactions with macroscopic tissue properties. These models will aim to simulate the journey of diclofenac through the different layers of the skin, considering the unique physicochemical properties of the drug and the formulation. oup.com A crucial aspect of these models is a more accurate representation of the stratum corneum, the primary barrier to drug absorption, which is composed of keratin-rich corneocytes in a lipid matrix. oup.com By understanding the intricate 'bricks and mortar' structure of the stratum corneum, researchers can better devise strategies to enhance drug penetration. oup.com
Advanced computational techniques, such as finite element analysis and molecular dynamics, are being employed to predict drug movement and concentration within the skin layers. These simulations can help optimize formulations for maximal local effect and minimal systemic uptake. The goal is to create predictive models that can accelerate the development of new and improved topical delivery systems.
Integration of Multi-Omics Approaches in Pharmacodynamic Research
The integration of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, is set to revolutionize the understanding of how topical drugs like diclofenac work at a molecular level. By analyzing the complete set of genes, proteins, and metabolites in the target tissue, researchers can gain a comprehensive view of the drug's pharmacodynamic effects. scienceopen.com
For the Flector Patch, this means moving beyond the well-established mechanism of cyclooxygenase (COX) inhibition to uncover other pathways that may contribute to its anti-inflammatory and analgesic properties. mdpi.com For instance, multi-omics studies could identify novel biomarkers that predict a patient's response to diclofenac therapy, paving the way for personalized medicine. This approach can also shed light on the variability in drug response due to genetic differences in drug-metabolizing enzymes, such as the CYP2C subfamily. frontiersin.org
Network-based multi-omics analysis can help to build detailed maps of drug-target interactions and the downstream cellular responses. scienceopen.com This holistic approach can reveal new therapeutic targets and provide a more robust rationale for drug repurposing and the development of combination therapies. scienceopen.com While challenges remain in integrating and interpreting these large datasets, the potential for uncovering new biological insights is immense. scienceopen.com
Advancements in In Vitro-In Vivo Correlation (IVIVC) Methodologies for Topical Formulations
Establishing a reliable in vitro-in vivo correlation (IVIVC) is a key objective in the development of topical drug products. A successful IVIVC allows in vitro data, such as drug release from a patch, to predict its in vivo performance, potentially reducing the need for extensive clinical trials. nih.govdissolutiontech.com For topical formulations, this has been challenging, but recent advancements are showing promise.
One area of progress is the use of more sophisticated in vitro test models that better mimic human skin. complexgenerics.org Techniques like in vitro permeation testing (IVPT) using excised human or porcine skin are becoming more common. fda.gov Studies have shown good correlation between in vitro flux from porcine skin and in vivo flux in humans for topical diclofenac formulations. nih.gov
Tape stripping (TS) is another technique that is gaining traction for assessing the dermal pharmacokinetics of topical drugs. nih.gov By sequentially removing layers of the stratum corneum with adhesive tape, researchers can measure the amount of drug that has penetrated the skin. This can then be correlated with in vitro release data to build an IVIVC model. nih.gov The FDA has been encouraging research in this area to develop predictive in vitro methods that can evaluate the effects of external factors, like heat, on drug delivery from transdermal systems. fda.gov The development of robust IVIVC methodologies will be crucial for streamlining the development and post-approval changes for topical products like the this compound.
Exploration of New Delivery Systems for Targeted Molecular Action
While the this compound is an effective delivery system, research is ongoing to develop novel technologies that offer even more precise and targeted drug delivery. The goal is to maximize the concentration of diclofenac at the site of inflammation while further minimizing systemic exposure. nih.gov
One promising area is the use of nanoparticle-based systems, such as liposomes and polymeric nanoparticles. mdpi.commdpi.com These tiny carriers can encapsulate the drug, potentially improving its stability and penetration through the skin. mdpi.com Furthermore, the surface of these nanoparticles can be engineered to target specific markers of inflammation, leading to more localized drug action. mdpi.com
Microspheres are another delivery vehicle being explored for diclofenac. ispub.com These microscopic spheres can be formulated to provide controlled and sustained release of the drug, potentially reducing the frequency of application. ispub.com Magnetic microspheres have also been investigated for targeted delivery to a specific site with the help of an external magnet. researchgate.net Other innovative approaches include the development of stimuli-responsive systems that release the drug in response to local physiological changes, such as pH or temperature, at the site of inflammation. These "smart" delivery systems could offer a new level of precision in topical therapy.
Application of Artificial Intelligence and Machine Learning in Formulation Design and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in pharmaceutical development, with the potential to significantly accelerate the design and optimization of topical formulations. pkheartjournal.comnih.gov These technologies can analyze vast datasets to identify complex relationships between formulation components and product performance. jrespharm.com
In the context of a diclofenac patch, AI algorithms could be used to predict the skin permeation of different formulations based on the physicochemical properties of the drug and excipients. researchgate.net This can help to identify the most promising candidates for further development, reducing the time and cost associated with traditional trial-and-error approaches. pkheartjournal.com For example, artificial neural networks (ANNs) have been successfully used to model and predict the release and skin permeation of diclofenac from topical patches. researchgate.net
AI can also be used to personalize topical therapies by creating models that account for individual variations in skin properties. nih.gov By integrating patient-specific data, it may be possible to design formulations that are optimized for a particular individual's skin type and condition. nih.gov Furthermore, AI can assist in the development of more predictive in vitro models and contribute to the establishment of more robust IVIVCs. dissolutiontech.com As these technologies continue to mature, they are expected to play an increasingly integral role in the future of topical drug development. pkheartjournal.com
Interactive Data Table: Research on Novel Diclofenac Delivery Systems
| Delivery System | Key Features | Potential Advantages | Research Findings |
|---|---|---|---|
| Microspheres | Polymeric spheres containing the drug. | Sustained and controlled release, reduced GI irritation. ispub.com | Polymeric microspheres are considered promising candidates for diclofenac delivery. ispub.com |
| Magnetic Microspheres | Drug-loaded microspheres with magnetic properties. | Targeted delivery to a specific site using an external magnet. researchgate.net | Gelatin magnetic microspheres have been formulated for intra-arterial administration. researchgate.net |
| Nanoparticles (Bilosomes) | Vesicles stabilized with bile salts. | Enhanced skin permeation and anti-inflammatory efficacy. mdpi.com | Optimized diclofenac-loaded bilosomes showed superior skin permeability compared to a standard solution. mdpi.com |
| Compound Transdermal Patch | Contains diclofenac and another active ingredient (e.g., teriflunomide). | Potential for synergistic effects in treating conditions like rheumatoid arthritis. | An optimized compound patch showed significant anti-inflammatory and analgesic effects in animal models. researchgate.net |
Q & A
Q. What methodological frameworks are recommended for designing pharmacokinetic studies on Flector® Patch in human trials?
Answer: Pharmacokinetic studies should employ randomized, double-blind, placebo-controlled designs with stratified sampling to account for variables like skin permeability and metabolic differences. Use high-performance liquid chromatography (HPLC) to quantify diclofenac epolamine plasma concentrations post-administration. Stratify cohorts by age, skin type, and comorbidities (e.g., impaired hepatic function) to assess absorption variability . For reproducibility, align methods with FDA guidelines for topical NSAIDs, including standardized application times (e.g., 12-hour intervals) and controlled environmental conditions .
Q. How can researchers reconcile conflicting efficacy data between Flector® Patch and oral NSAIDs in acute pain management?
Answer: Conduct meta-analyses of existing RCTs using PRISMA guidelines to identify heterogeneity sources (e.g., outcome measures, pain severity thresholds). Apply subgroup analyses to isolate variables such as baseline inflammation biomarkers (e.g., CRP levels) or patient adherence rates. For primary data, use crossover trials comparing Flector® Patch with oral diclofenac, controlling for systemic exposure via blood serum monitoring .
Q. What are the optimal experimental models for evaluating Flector® Patch’s localized anti-inflammatory effects?
Answer: Preclinical studies should utilize murine models of induced inflammation (e.g., carrageenan-induced paw edema) with histological analysis of tissue prostaglandin E2 (PGE2) suppression. In human trials, incorporate imaging techniques like infrared thermography to map localized temperature changes post-application. Validate findings against placebo patches and oral NSAID cohorts .
Advanced Research Questions
Q. What statistical approaches address contradictions in long-term safety data for Flector® Patch in chronic pain populations?
Answer: Apply Bayesian network meta-analysis to compare adverse event rates (e.g., gastrointestinal bleeding, cardiovascular risks) across NSAID modalities. Adjust for confounding factors like concurrent medication use and comorbidities. For longitudinal data, use Cox proportional hazards models to evaluate time-dependent risks, referencing pharmacovigilance databases such as FAERS .
Q. How can researchers optimize Flector® Patch’s transdermal delivery in patients with compromised skin barriers?
Answer: Develop in vitro permeability models using Franz diffusion cells with synthetic membranes mimicking eczematous or psoriatic skin. Test formulation adjuvants (e.g., permeation enhancers like propylene glycol) while monitoring for irritation via transepidermal water loss (TEWL) measurements. Validate in clinical cohorts using microdialysis to assess dermal diclofenac concentrations .
Q. What mechanisms underlie the variability in Flector® Patch adherence rates across demographic groups?
Answer: Conduct mixed-methods studies combining quantitative adherence tracking (e.g., electronic patch sensors) with qualitative interviews to identify barriers like skin irritation or application complexity. Use multivariate regression to correlate adherence with factors such as age, socioeconomic status, and baseline pain severity .
Q. How do Flector® Patch’s pharmacodynamic properties compare to newer topical NSAIDs in preclinical models?
Answer: Perform head-to-head studies in murine models of musculoskeletal injury, measuring cytokine profiles (IL-6, TNF-α) and neutrophil infiltration via flow cytometry. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare patch efficacy against ketoprofen or ibuprofen gels, controlling for application surface area and drug concentration .
Methodological Resources
- Systematic Reviews : Follow Cochrane Collaboration protocols for risk-of-bias assessment (ROB-2 tool) when synthesizing Flector® Patch data .
- Ethical Compliance : Align trial designs with ICH E6 Good Clinical Practice guidelines, particularly for vulnerable populations (e.g., elderly patients) .
- Data Transparency : Publish raw datasets in repositories like ClinicalTrials.gov , including negative outcomes to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
